molecular formula C7H15NO B1461948 3-(Ethoxymethyl)pyrrolidine CAS No. 946727-50-0

3-(Ethoxymethyl)pyrrolidine

カタログ番号: B1461948
CAS番号: 946727-50-0
分子量: 129.2 g/mol
InChIキー: CLFFPDBFVAWYJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Ethoxymethyl)pyrrolidine is a chemical compound with the molecular formula C7H15NO . It belongs to the class of pyrrolidine derivatives, a saturated five-membered nitrogen heterocycle that serves as a fundamental and versatile scaffold in pharmaceutical research and drug discovery . The pyrrolidine ring is a privileged structure in medicinal chemistry, valued for its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of a molecule . This compound, featuring an ethoxymethyl side chain, is utilized as a key synthetic intermediate or building block in the design and development of novel bioactive molecules . Researchers employ pyrrolidine derivatives to obtain compounds for the treatment of various human diseases, including cancer, central nervous system disorders, and as antibacterial or anti-inflammatory agents . The nature and position of substitutions on the pyrrolidine ring, such as the ethoxymethyl group in this case, are crucial for fine-tuning the biological activity, selectivity, and overall pharmacokinetic profile of potential drug candidates . Analogous pyrrolidine compounds with modifications at the 3-position have demonstrated significant pharmacological activity, such as serving as potent and selective inhibitors of kinases like ERK for oncology applications . The pyrrolidine ring is a core structure found in several approved drugs and natural products, underscoring its profound relevance in chemical biology and pharmaceutical development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(ethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFFPDBFVAWYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical and Physical Profiling of 3-(Ethoxymethyl)pyrrolidine: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of saturated nitrogen heterocycles is paramount for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(Ethoxymethyl)pyrrolidine has emerged as a highly versatile small-molecule building block. By breaking the symmetry of the pyrrolidine ring and introducing a flexible, lipophilic hydrogen-bond acceptor (the ethoxymethyl ether), this scaffold enables precise modulation of a drug candidate's spatial geometry, basicity, and lipophilicity.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 3-(ethoxymethyl)pyrrolidine, elucidates its mechanistic significance in drug design, and outlines field-proven, self-validating synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Safety Data

Understanding the baseline physical and chemical properties of 3-(ethoxymethyl)pyrrolidine is critical for predicting its behavior in both synthetic workflows and biological systems. The free base is a volatile, basic liquid, whereas its salt forms offer enhanced bench stability.

Quantitative Data Summary
PropertyValue / DescriptionSource
Chemical Name 3-(Ethoxymethyl)pyrrolidine[1]
CAS Number (Free Base) 946727-50-0[1],
CAS Number (HCl Salt) 1185298-39-8[2]
CAS Number (S-Enantiomer) 1369797-81-8[3]
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol ,
Physical State (RT) Liquid (Free base)
GHS Hazard Classifications Flam. Liq. 3, Acute Tox. 4, Skin Corr. 1B, STOT SE 3[1]
Handling & Storage Causality

Field-Proven Insight: As a secondary aliphatic amine, the free base of 3-(ethoxymethyl)pyrrolidine is highly nucleophilic and basic. When exposed to ambient air, it readily absorbs atmospheric carbon dioxide to form carbamate salts, which can artificially lower the effective molarity and introduce impurities into sensitive cross-coupling reactions. Recommendation: Always store the free base under an inert argon atmosphere at room temperature. Alternatively, source the hydrochloride salt (CAS 1185298-39-8)[2] for long-term storage, neutralizing it in situ during synthetic workflows. Due to its Skin Corr. 1B classification[1], handling requires rigorous PPE, including nitrile gloves and a fume hood environment.

Structural & Mechanistic Significance in Drug Design

The architectural value of 3-(ethoxymethyl)pyrrolidine lies in its trifunctional nature: a basic amine, a chiral center, and an ether linkage.

  • Secondary Amine Core: Provides a basic center (pKa ~9.5) that ensures the molecule is predominantly protonated at physiological pH (7.4). This enables the formation of stable, water-soluble pharmaceutical salts (e.g., mesylates, hydrochlorides), drastically improving oral bioavailability.

  • Ethoxymethyl Arm: Unlike a simple methyl or methoxy group, the ethoxymethyl substituent provides a unique balance. The ether oxygen acts as a highly directional hydrogen-bond acceptor, allowing it to interact with kinase hinge regions or GPCR binding pockets. Simultaneously, the terminal ethyl group provides lipophilic bulk to displace high-energy water molecules from hydrophobic sub-pockets, optimizing the binding entropy.

  • C3 Chirality: The substitution at the 3-position breaks the symmetry of the pyrrolidine ring. Utilizing stereopure variants, such as (S)-3-(ethoxymethyl)pyrrolidine[3], allows medicinal chemists to exploit stereospecific receptor engagement, often resulting in a logarithmic increase in target selectivity compared to the racemate.

StructuralSignificance A 3-(Ethoxymethyl)pyrrolidine B Secondary Amine (pKa ~9.5) A->B C Ethoxymethyl Group (H-Bond Acceptor) A->C D Chiral Center (C3 Position) A->D E Improved Aqueous Solubility B->E Salt Formation F Target Binding Affinity (Hydrophobic Pocket) C->F Lipophilic / Polar Interactions G Stereospecific Receptor Engagement D->G Enantiomeric Selectivity

Diagram 1: Structural features of 3-(ethoxymethyl)pyrrolidine mapping to PK/PD outcomes.

Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes the underlying causality for reagent selection and mandatory In-Process Controls (IPCs).

Protocol A: HATU-Mediated Amide Coupling

This protocol describes the coupling of 3-(ethoxymethyl)pyrrolidine with a generic carboxylic acid to form an amide.

Causality of Reagent Choice: HATU is selected over traditional carbodiimides (like EDC) because its 7-azabenzotriazole leaving group drastically accelerates the aminolysis step. This kinetic advantage is critical when coupling secondary amines, which possess inherent steric bulk that can otherwise lead to sluggish reactions and epimerization of the carboxylic acid's alpha-chiral center.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 25°C for 15 minutes.

    • Self-Validation (IPC 1): Dilute a 10 µL aliquot in 1 mL Acetonitrile/Water. Analyze via LC-MS. Do not proceed until the UV chromatogram (254 nm) confirms >95% conversion of the acid to the active ester intermediate.

  • Amine Addition: Add 3-(ethoxymethyl)pyrrolidine (1.2 eq) dropwise. Note: If using the HCl salt[2], increase DIPEA to 4.5 eq to ensure complete free-basing in situ. Stir for 2–4 hours at 25°C.

    • Self-Validation (IPC 2): LC-MS must show complete consumption of the active ester and the appearance of the target amide mass [M+H]+ .

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash removes excess unreacted carboxylic acid, HATU byproducts (HOAt), and DMF, ensuring the organic layer retains only the neutral amide.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

AmideCoupling Step1 Step 1: Activation Carboxylic Acid + HATU + DIPEA Stir 15 min at 25°C IPC1 IPC: LC-MS confirms >95% active ester Step1->IPC1 Step2 Step 2: Amine Addition Add 3-(Ethoxymethyl)pyrrolidine Stir 2-4 hours at 25°C IPC1->Step2 Validated Step3 Step 3: Quench & Extract Quench with sat. NaHCO3 Extract with EtOAc Step2->Step3 Step4 Step 4: Purification Wash with Brine, Dry over Na2SO4 Flash Chromatography (SiO2) Step3->Step4 Product Target Amide Product Verified by LC-MS & 1H-NMR Step4->Product

Diagram 2: Self-validating HATU-mediated amide coupling workflow with integrated IPC.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Used to attach the pyrrolidine directly to an aromatic or heteroaromatic ring (e.g., forming an aniline derivative).

Causality of Reagent Choice: We utilize Pd₂(dba)₃ as the precatalyst and RuPhos as the ligand. RuPhos is an electron-rich, sterically demanding biaryl phosphine. Its bulk prevents the competitive β -hydride elimination of the secondary pyrrolidine, while its electron density accelerates the reductive elimination step, yielding the desired C-N bond efficiently.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 eq), 3-(ethoxymethyl)pyrrolidine (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Solvent Addition: Add degassed anhydrous Toluene (0.1 M).

  • Reaction: Heat to 90°C and stir for 12 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The reaction is validated as complete when the aryl halide spot is entirely consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.

Analytical Characterization Standards

To confirm the structural integrity of 3-(ethoxymethyl)pyrrolidine derivatives, the following analytical standards must be met:

  • LC-MS: Utilize Electrospray Ionization (ESI+). Because of the basic tertiary/secondary nitrogen in the final products, compounds will readily ionize to show a robust [M+H]+ peak.

  • ¹H-NMR (400 MHz, CDCl₃): The diagnostic signals for the ethoxymethyl group include a distinct quartet at ~3.4-3.5 ppm (for the -CH₂- of the ethyl group) and a triplet at ~1.1-1.2 ppm (for the terminal -CH₃). The diastereotopic protons of the -CH₂-O- linker adjacent to the chiral C3 center will often appear as a complex multiplet due to restricted rotation and stereochemical environment.

References

  • NextSDS. "3-(ethoxymethyl)pyrrolidine — Chemical Substance Information". Source: nextsds.com. URL: [Link]

Sources

3-(Ethoxymethyl)pyrrolidine: A Comprehensive Technical Guide on Physicochemical Properties, Molecular Dynamics, and Distillation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

In modern drug discovery and rational API (Active Pharmaceutical Ingredient) design, functionalized saturated heterocycles serve as critical building blocks. 3-(Ethoxymethyl)pyrrolidine (CAS: 946727-50-0) is a highly versatile small-molecule scaffold[1]. Structurally, it consists of a five-membered nitrogen-containing pyrrolidine ring substituted at the C3 position with an ethoxymethyl ether linkage.

As a Senior Application Scientist, understanding the exact physicochemical properties of this compound—specifically its molecular weight and boiling point dynamics—is paramount for designing efficient purification workflows, preventing thermal degradation, and ensuring high-fidelity downstream coupling reactions. This whitepaper synthesizes theoretical property calculations with field-proven laboratory methodologies.

Molecular Weight and Stoichiometric Profiling

The precise molecular weight of a building block dictates the stoichiometric equivalents required in cross-coupling or amidation reactions.

The molecular formula for 3-(Ethoxymethyl)pyrrolidine is C₇H₁₅NO . The exact molecular weight is calculated based on standard atomic weights:

  • Carbon (C): 7 × 12.011 = 84.077 g/mol

  • Hydrogen (H): 15 × 1.008 = 15.120 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Total Molecular Weight: 129.20 g/mol

This value is corroborated by standard commercial chemical registries, including and.

Quantitative Data Summary
PropertyValueMethod / Source
Chemical Name 3-(Ethoxymethyl)pyrrolidineIUPAC Nomenclature
CAS Number 946727-50-0Chemical Registry[2]
Molecular Formula C₇H₁₅NOStoichiometric Analysis
Molecular Weight 129.20 g/mol Calculated / Catalog Data
Predicted Boiling Point 180 °C – 210 °C (at 760 mmHg)Predictive Modeling[3]
Hazard Classifications Flam. Liq. 3, Skin Corr. 1B, Acute Tox. 4GHS / 2[2]

Boiling Point Dynamics and Thermal Stability

The boiling point of 3-(Ethoxymethyl)pyrrolidine is governed by a complex interplay of intermolecular forces. While the base pyrrolidine ring boils at 87 °C, the addition of the ethoxymethyl side chain significantly increases the van der Waals surface area. Furthermore, the secondary amine (-NH-) acts as both a hydrogen bond donor and acceptor, heavily anchoring the molecules in the liquid phase.

Because empirical atmospheric boiling points for highly functionalized secondary amines are rarely utilized in practice due to thermal degradation, predictive models place the atmospheric boiling point (760 mmHg) in the 180 °C – 210 °C range[3][4].

Causality in Handling: Heating a secondary amine to >180 °C in the presence of atmospheric oxygen inevitably leads to N-oxidation and the formation of dark, tarry degradation products. Furthermore, the compound is classified as a Flammable Liquid (Flam. Liq. 3)[2]. Therefore, atmospheric distillation is strictly contraindicated. Vacuum distillation is the mandatory protocol for purification.

BP_Dynamics Molecule 3-(Ethoxymethyl)pyrrolidine (MW: 129.20 g/mol) Amine Secondary Amine (-NH-) Hydrogen Bond Donor/Acceptor Molecule->Amine Ether Ether Linkage (-O-) Dipole-Dipole Interactions Molecule->Ether Alkyl Alkyl Backbone (C7) Van der Waals Dispersion Molecule->Alkyl BP Elevated Boiling Point (Predicted 180-210 °C) Amine->BP Strong Intermolecular Forces Ether->BP Moderate Dipole Alkyl->BP Surface Area Scaling

Figure 1: Logical relationship of structural features determining the boiling point.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale (causality) and a verification checkpoint.

Molecular Weight Verification via LC-HRMS

To confirm the integrity of the 129.20 g/mol mass, High-Resolution Mass Spectrometry (HRMS) is utilized.

  • Causality: Electrospray Ionization (ESI) is a soft ionization technique perfectly suited for basic amines. It prevents fragmentation of the delicate ether linkage during ionization, allowing for the clear observation of the pseudomolecular ion.

  • Step 1: Sample Preparation. Dilute 1 µL of the analyte in 1 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, forcing the secondary amine into its positively charged pyrrolidinium state.

  • Step 2: Injection. Inject 2 µL into the LC-HRMS system equipped with a C18 reverse-phase column.

  • Step 3: Acquisition. Run a gradient of 5% to 95% Acetonitrile over 10 minutes in ESI+ mode.

  • Self-Validation Checkpoint: The appearance of a sharp, dominant peak with an exact mass of m/z 130.1232 ([M+H]⁺) confirms the molecular weight. A minor secondary fragment at m/z 84.08 (representing the loss of the ethoxymethyl group) self-validates the structural connectivity of the pyrrolidine core.

Vacuum Distillation Protocol for High-Purity Isolation

Due to the compound's Skin Corr. 1B and Flam. Liq. 3 classifications[2], this procedure must be performed in a highly ventilated fume hood using appropriate PPE.

  • Causality: As established, vacuum is applied to artificially lower the boiling point, allowing the compound to vaporize well below its thermal degradation threshold (~180 °C).

  • Step 1: Apparatus Preparation. Assemble a short-path distillation apparatus. Flame-dry the glassware under a continuous Argon sweep. Reasoning: Argon displaces oxygen and atmospheric moisture, preventing high-temperature N-oxidation and amine hydration.

  • Step 2: Loading. Transfer the crude 3-(Ethoxymethyl)pyrrolidine into the distillation flask. Add inert PTFE boiling chips to prevent bumping.

  • Step 3: Vacuum Application. Apply a high vacuum (e.g., 5–10 Torr) using a rotary vane pump equipped with a liquid nitrogen cold trap. Reasoning: The cold trap protects the pump oil from volatile organic contamination.

  • Step 4: Fractionation. Gradually heat the oil bath. Discard the initial fore-run (which contains lower-boiling impurities like residual solvents or water).

  • Step 5: Collection. Collect the main fraction distilling at the stable plateau (typically observed between 65 °C and 80 °C at 5 Torr). Store immediately under Argon at 4 °C.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the collected main fraction. A water content of <0.1% validates the efficacy of the distillation, ensuring the compound is anhydrous and ready for moisture-sensitive downstream coupling.

Workflow Crude Crude 3-(Ethoxymethyl)pyrrolidine (CAS: 946727-50-0) VacDist Vacuum Distillation (5-10 Torr, Avoid Thermal Degradation) Crude->VacDist Heat + Vacuum Fractions Fraction Collection (Discard Fore-run) VacDist->Fractions Vapor Condensation Pure Pure Isolate (Target BP Fraction) Fractions->Pure Main Fraction MS HRMS Analysis (m/z 130.2 [M+H]+) Pure->MS MW Verification NMR 1H/13C NMR (Structural Verification) Pure->NMR Purity Check

Figure 2: Standard workflow for the purification and structural verification of the compound.

References

  • NextSDS - 3-(ethoxymethyl)pyrrolidine Chemical Substance Information & Hazard Classifications. Retrieved from:[Link]

  • Chemikart - 1375474-32-0 | A2B Chem (Cross-referenced Molecular Weight Data for C₇H₁₅NO). Retrieved from:[Link]

Sources

3-(Ethoxymethyl)pyrrolidine mechanism of action in pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Significance of 3-(Ethoxymethyl)pyrrolidine in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

3-(Ethoxymethyl)pyrrolidine is a key heterocyclic building block in modern medicinal chemistry. While not possessing a known intrinsic pharmacological mechanism of action, its structural and chemical properties are pivotal in the design and synthesis of potent therapeutic agents. This guide elucidates the role of 3-(Ethoxymethyl)pyrrolidine as a crucial intermediate, with a particular focus on its application in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. We will explore its contribution to the structure-activity relationship (SAR) of these inhibitors, detail relevant synthetic protocols, and provide methodologies for evaluating the biological activity of the final compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and antiviral drug discovery.

Introduction: The Role of Scaffolds in Drug Discovery

In the landscape of drug discovery, the identification and optimization of molecular scaffolds are of paramount importance. These core structures provide the necessary framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. 3-(Ethoxymethyl)pyrrolidine has emerged as a valuable scaffold and intermediate due to its desirable physicochemical properties, including its saturated heterocyclic nature, which can improve aqueous solubility and metabolic stability of the final drug molecule. Its primary significance lies in its incorporation into larger, more complex molecules with demonstrated therapeutic activity.

3-(Ethoxymethyl)pyrrolidine as a Key Building Block

The utility of 3-(Ethoxymethyl)pyrrolidine in medicinal chemistry is primarily as a synthetic intermediate. Its pyrrolidine ring offers a rigid, three-dimensional structure that can be strategically functionalized. The ethoxymethyl group at the 3-position provides a handle for further chemical modification and can influence the lipophilicity and hydrogen bonding potential of the final compound.

One of the most notable applications of this compound is in the synthesis of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These drugs are a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.

Case Study: Non-Nucloside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. They bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site of the enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function.

The incorporation of the 3-(ethoxymethyl)pyrrolidine moiety has been a key strategy in the design of novel NNRTIs with improved potency, resistance profiles, and pharmacokinetic properties.

Mechanism of Action of NNRTIs Containing the 3-(Ethoxymethyl)pyrrolidine Moiety

The fundamental mechanism of action of these NNRTIs is the non-competitive inhibition of HIV-1 reverse transcriptase. The 3-(ethoxymethyl)pyrrolidine group contributes to the overall binding affinity of the inhibitor within the NNIBP. It is hypothesized that the pyrrolidine ring and its substituent engage in specific hydrophobic and van der Waals interactions with amino acid residues lining the pocket. The precise nature of these interactions can be elucidated through X-ray crystallography and molecular modeling studies.

G cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of NNRTI Action HIV_Virus HIV-1 Virion Host_Cell Host CD4+ T-Cell HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcription Reverse Transcription (Reverse Transcriptase) Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Inhibition Inhibition of Reverse Transcription Reverse_Transcription->Inhibition Blocked by NNRTI Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins New Viral Proteins & RNA Transcription_Translation->Viral_Proteins Assembly_Budding Assembly & Budding Viral_Proteins->Assembly_Budding New_Virion New HIV-1 Virion Assembly_Budding->New_Virion NNRTI NNRTI containing 3-(Ethoxymethyl)pyrrolidine NNIBP NNRTI Binding Pocket (Allosteric Site) NNRTI->NNIBP Binds to RT_Enzyme Reverse Transcriptase (RT) Enzyme Conformational_Change Conformational Change in RT Enzyme NNIBP->Conformational_Change Induces Conformational_Change->Inhibition G start Starting Material (e.g., Heterocyclic Core) step1 Step 1: Coupling Reaction with an activated 3-(Ethoxymethyl)pyrrolidine derivative start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) intermediate->step2 final_product Final NNRTI Compound step2->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Generalized synthetic workflow for NNRTI synthesis.

Step-by-Step Methodology:

  • Activation of 3-(Ethoxymethyl)pyrrolidine: The secondary amine of 3-(ethoxymethyl)pyrrolidine is typically protected with a suitable protecting group (e.g., Boc anhydride) to prevent unwanted side reactions. The protected intermediate can then be further functionalized if necessary.

  • Coupling Reaction: The protected and functionalized pyrrolidine derivative is coupled to the core heterocyclic scaffold of the NNRTI. This may involve nucleophilic substitution or other standard coupling reactions.

  • Deprotection: The protecting group is removed from the pyrrolidine nitrogen under appropriate conditions (e.g., acidic treatment for Boc group removal).

  • Further Functionalization: Additional chemical moieties are introduced to the core scaffold to optimize the drug-like properties of the molecule. This often involves palladium-catalyzed cross-coupling reactions.

  • Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC to achieve high purity.

  • Characterization: The structure and purity of the final NNRTI are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro HIV-1 Reverse Transcriptase Activity Assay

This assay is crucial for determining the inhibitory potency of the synthesized NNRTIs.

Principle: The assay measures the ability of the compound to inhibit the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled thymidine triphosphate) or a non-radioactive detection system (e.g., ELISA-based)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Test compounds (synthesized NNRTIs) and control inhibitors (e.g., Nevirapine, Efavirenz)

  • Scintillation counter or ELISA plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

  • In a microplate, add the assay buffer, template-primer, and the test compound or control.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Transfer the reaction mixture to a filter plate to capture the newly synthesized [³H]-labeled DNA.

  • Wash the filter plate to remove unincorporated [³H]-dTTP.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation

The results from the in vitro assays are typically summarized in a table to facilitate structure-activity relationship (SAR) analysis.

Compound IDR1 Group on CoreR2 Group on Core3-(Ethoxymethyl)pyrrolidine MoietyHIV-1 RT IC₅₀ (nM)
NNRTI-001-Cl-HPresent15.2
NNRTI-002-F-HPresent12.8
NNRTI-003-Cl-CH₃Present8.5
Control-001-Cl-HAbsent>1000

This is a representative table with hypothetical data.

Conclusion

3-(Ethoxymethyl)pyrrolidine is a prime example of a molecular building block that, while not pharmacologically active on its own, is indispensable for the construction of highly effective therapeutic agents. Its incorporation into NNRTI scaffolds has led to the development of potent inhibitors of HIV-1 reverse transcriptase. The continued exploration of such key intermediates is a vital aspect of modern drug discovery, enabling the fine-tuning of molecular properties to overcome challenges such as drug resistance and to improve the overall clinical profile of new medicines. The synthetic and analytical protocols detailed in this guide provide a framework for the rational design and evaluation of next-generation therapeutics utilizing this important chemical entity.

References

  • Wang, Z., et al. (2010). Design, synthesis, and structure-activity relationship of novel diaryl ether derivatives as potent non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 53(5), 2069-2077. [Link]

  • Dah-Yen, J., & Chun-Hwa, C. (2011). Recent Development of Non-nucleoside Reverse Transcriptase Inhibitors. Current Pharmaceutical Design, 17(12), 1159-1173. [Link]

Evaluating the Receptor Binding Affinity of 3-(Ethoxymethyl)pyrrolidine Derivatives: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(ethoxymethyl)pyrrolidine moiety has emerged as a highly privileged scaffold in central nervous system (CNS) drug discovery. Characterized by a basic secondary or tertiary amine embedded within a constrained five-membered ring and a flexible ether linkage, this pharmacophore is frequently utilized to target G-protein coupled receptors (GPCRs) and monoamine transporters. This whitepaper provides an in-depth mechanistic analysis of how the 3-(ethoxymethyl)pyrrolidine core dictates receptor binding affinity, specifically focusing on Histamine H3 receptors (H3R), Sigma-1 receptors, and Nicotinic Acetylcholine Receptors (nAChRs). Furthermore, it establishes self-validating experimental protocols for quantifying these interactions using radioligand binding and Surface Plasmon Resonance (SPR).

Mechanistic Rationale: The Pharmacophore Logic

The high binding affinity of 3-(ethoxymethyl)pyrrolidine derivatives is not coincidental; it is the result of precise geometric and electronic complementarity with highly conserved receptor binding pockets[1].

  • The Pyrrolidine Nitrogen (Ionic Anchor): At physiological pH (~7.4), the pyrrolidine nitrogen is protonated (pKa ~9.0–10.5). This localized positive charge is strictly required to form a salt bridge with a highly conserved aspartate residue found in the transmembrane domain 3 (TM3) of most aminergic GPCRs (e.g., Asp114 in the human H3R)[1][2].

  • The Ether Oxygen (H-Bond Acceptor): The oxygen atom in the ethoxymethyl linker acts as a critical hydrogen-bond acceptor. It interacts with polar residues (such as Tyrosine or Serine) located in the extracellular loops or upper transmembrane domains, stabilizing the ligand-receptor complex and reducing the dissociation rate ( )[3].

  • The Ethyl Group (Lipophilic Pocket Filling): The terminal ethyl group occupies a specific hydrophobic sub-pocket. By optimizing the length of this alkyl chain, medicinal chemists can maximize Ligand Lipophilicity Efficiency (LLE), ensuring high affinity without driving up non-specific lipophilic toxicity[4].

G cluster_ligand 3-(Ethoxymethyl)pyrrolidine Core cluster_receptor GPCR Binding Pocket (e.g., H3R) N1 Pyrrolidine Nitrogen (Protonated) R1 Conserved Aspartate (e.g., Asp114 in TM3) N1->R1 Salt Bridge / Ionic O1 Ether Oxygen (H-bond Acceptor) R2 Tyrosine/Serine Residue O1->R2 Hydrogen Bond C1 Ethyl Group (Lipophilic) R3 Hydrophobic Sub-pocket C1->R3 Van der Waals

Caption: Pharmacophore-receptor interaction model mapping the 3-(ethoxymethyl)pyrrolidine core to GPCR targets.

Target Receptor Profiles & Binding Affinity

Histamine H3 Receptors (H3R)

H3Rs act as pre-synaptic auto- and hetero-receptors, regulating the release of histamine, acetylcholine, and dopamine[2][5]. Pyrrolidine derivatives with alkoxy spacers demonstrate exceptional affinity for H3R. The 3-(ethoxymethyl) substitution provides the exact steric bulk needed to navigate the narrow binding cleft of H3R without clashing with the closely related H4 receptor, thereby granting subtype selectivity[2][3].

Sigma-1 Receptors

Sigma-1 receptors are intracellular chaperone proteins implicated in neuroprotection. Ligands requiring a basic amine flanked by hydrophobic regions bind strongly here. The ethoxymethyl group provides a moderate lipophilic vector that enhances Sigma-1 affinity, often yielding values in the low nanomolar range while maintaining a favorable LLE profile (>6.0)[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities ( ) of representative structural variations of the core scaffold, demonstrating the necessity of the ethoxymethyl configuration.

Compound VariationH3R Affinity ( , nM)Sigma-1 Affinity ( , nM)LLE ScoreMechanistic Impact
3-(Ethoxymethyl)pyrrolidine 3.5 31.0 6.72 Optimal steric fit and H-bonding.
3-(Methoxymethyl)pyrrolidine15.285.45.80Reduced hydrophobic contact in sub-pocket.
3-(Propoxymethyl)pyrrolidine8.9154.05.10Steric clash; increased non-specific binding.
3-Ethylpyrrolidine (No Ether)>1000>5004.20Loss of critical H-bond acceptor.

Self-Validating Experimental Protocols

To accurately quantify the binding potential ( )[6] and kinetic rates of 3-(ethoxymethyl)pyrrolidine derivatives, two orthogonal methodologies are required: Radioligand Binding (for equilibrium thermodynamics) and Surface Plasmon Resonance (for real-time kinetics).

High-Throughput Radioligand Competitive Binding Assay

This protocol determines the equilibrium dissociation constant ( ) by measuring the displacement of a known radioactive tracer (e.g., -N-methylhistamine for H3R)[1][4].

Causality & Logic: Highly lipophilic pyrrolidine derivatives tend to stick to plastic and glass, artificially lowering the perceived free ligand concentration. To counteract this, glass fiber filters must be pre-treated with Polyethylenimine (PEI). PEI coats the filter with a dense positive charge, repelling the protonated pyrrolidine nitrogen and virtually eliminating non-specific binding (NSB).

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target human receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of -radioligand, and varying concentrations ( to M) of the 3-(ethoxymethyl)pyrrolidine test compound.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Harvest the membranes rapidly onto GF/B glass fiber filters pre-soaked in 0.3% PEI using a vacuum manifold. Wash 3x with ice-cold buffer to trap the receptor-bound radioligand while washing away free ligand.

  • Quantification: Add scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a microplate beta counter.

  • Self-Validation (Quality Control): Calculate the Z'-factor using a known reference standard (e.g., Pitolisant). A Z'-factor > 0.5 validates the assay's dynamic range and signal-to-noise ratio. Calculate using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium data, SPR is essential for determining the association ( ) and dissociation ( ) rates[7][8][9]. A drug with a slow will have a longer residence time on the receptor, often translating to superior in vivo efficacy.

Causality & Logic: We utilize a CM5 sensor chip (carboxymethylated dextran). The dextran matrix provides a hydrophilic, 3D environment that mimics the extracellular fluid, preventing the GPCR from denaturing upon immobilization and allowing the small-molecule pyrrolidine to diffuse freely to the binding site[8].

Step-by-Step Workflow:

  • Surface Activation: Inject a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to convert the carboxyl groups on the CM5 chip to reactive NHS esters[8].

  • Receptor Immobilization: Inject the purified, detergent-solubilized GPCR. The primary amines on the receptor covalently bond to the NHS esters.

  • Quenching: Inject 1M ethanolamine (pH 8.5) to deactivate any remaining unreacted NHS esters, preventing non-specific covalent binding of the analyte[8].

  • Analyte Injection (Association): Flow the 3-(ethoxymethyl)pyrrolidine derivative (analyte) over the chip at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations. Record the increase in Resonance Units (RU).

  • Buffer Switch (Dissociation): Switch the flow back to plain running buffer (1x PBS + 0.05% Tween-20) and record the decay in RU to calculate [10].

  • Self-Validation (Quality Control): The system must utilize a dual-channel setup. Channel 1 is activated and quenched without receptor (Reference Cell). Channel 2 contains the receptor. The SPR software must continuously subtract Channel 1 from Channel 2 to eliminate bulk refractive index shifts and validate that the RU change is strictly due to specific receptor binding[9].

SPR Step1 1. Surface Activation EDC/NHS coupling on CM5 Chip Step2 2. Receptor Immobilization Covalent binding of GPCR/Membrane Step1->Step2 Step3 3. Baseline Stabilization Buffer flow (e.g., 1x PBS) at 50 µL/min Step2->Step3 Step4 4. Association Phase Inject 3-(Ethoxymethyl)pyrrolidine analyte Step3->Step4 Step5 5. Dissociation Phase Switch to running buffer, measure Koff Step4->Step5 Step6 6. Regeneration Remove bound analyte (e.g., mild acid wash) Step5->Step6

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining real-time binding kinetics.

References

  • Kuroki, K., & Maenaka, K. (2011). Analysis of receptor-ligand interactions by surface plasmon resonance. Methods in Molecular Biology.[Link]

  • Abdel-Rahman, H. M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Srinivasrao, A., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine.[Link]

  • Wünsch, B., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules (MDPI).[Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.[Link]

  • Fernandes, J. P., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors. Frontiers in Pharmacology.[Link]

  • Jing, W., et al. (2020). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging. Analytical Chemistry (PMC).[Link]

  • Wang, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. Toxics (PMC).[Link]

  • Li, S., et al. (2023). TitrationAnalysis: a tool for high throughput binding kinetics using Surface Plasmon Resonance. Gates Open Research.[Link]

Sources

Methodological & Application

Step-by-Step Synthesis Protocol for 3-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-(Ethoxymethyl)pyrrolidine (CAS: 946727-50-0)[1] is a highly versatile building block frequently utilized in medicinal chemistry and drug development. The pyrrolidine core serves as a conformationally restricted cyclic amine, while the ethoxymethyl substituent provides a lipophilic ether linkage capable of acting as a hydrogen-bond acceptor.

Because the target molecule contains a secondary amine that can interfere with alkylation, a protecting group strategy is mandatory. The most efficient and field-proven approach utilizes 1-Boc-3-pyrrolidinemethanol as the starting material. The synthesis is a two-step sequence: a Williamson etherification to install the ethyl group, followed by an acid-catalyzed N-Boc deprotection to yield the free amine.

Retrosynthetic Strategy & Workflow

The protocol relies on the robust nature of the tert-butyloxycarbonyl (Boc) protecting group, which is entirely stable to the strongly basic conditions of the Williamson ether synthesis but easily cleaved under mild acidic conditions[2].

SynthesisWorkflow SM 1-Boc-3-pyrrolidinemethanol (Starting Material) Rxn1 Step 1: O-Alkylation SM->Rxn1 Int 1-Boc-3-(ethoxymethyl) pyrrolidine Rxn1->Int NaH, EtI THF, 0°C u2192 RT Rxn2 Step 2: Deprotection Int->Rxn2 Prod 3-(ethoxymethyl) pyrrolidine (Target Compound) Rxn2->Prod TFA, DCM RT, 2h

Figure 1: Two-step synthetic workflow for 3-(ethoxymethyl)pyrrolidine from 1-Boc-3-pyrrolidinemethanol.

Experimental Protocols

Step 1: Williamson Etherification (O-Alkylation)

Objective: Conversion of the primary alcohol to an ethyl ether.

Reagents:

  • 1-Boc-3-pyrrolidinemethanol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Ethyl Iodide (EtI, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF, 10 mL/mmol)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with anhydrous THF and 1-Boc-3-pyrrolidinemethanol.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH portionwise over 10 minutes. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3, visualised with KMnO₄ stain).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to afford 1-Boc-3-(ethoxymethyl)pyrrolidine as a colorless oil.

👨‍🔬 Expert Insight (Causality): Why NaH and EtI? The primary alcohol requires a strong, non-nucleophilic base like NaH to irreversibly form the alkoxide, driving the equilibrium forward[3]. Ethyl iodide is selected over ethyl bromide or chloride because the iodide ion is a superior leaving group, allowing the SN2 alkylation to proceed efficiently at room temperature without requiring prolonged heating, which could degrade the Boc group or lead to elimination byproducts.

Step 2: N-Boc Deprotection

Objective: Cleavage of the carbamate to release the free pyrrolidine.

Reagents:

  • 1-Boc-3-(ethoxymethyl)pyrrolidine (1.0 equiv)

  • Trifluoroacetic Acid (TFA, 10.0 equiv)

  • Dichloromethane (DCM, 5 mL/mmol)

Procedure:

  • Preparation: Dissolve 1-Boc-3-(ethoxymethyl)pyrrolidine in DCM in a round-bottom flask. Cool to 0 °C.

  • Deprotection: Add TFA dropwise to the stirred solution.

  • Reaction: Remove the ice bath and stir at RT for 2 hours. Monitor by TLC (disappearance of the starting material).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 × 10 mL) to remove residual trace TFA, yielding the intermediate TFA salt.

  • Free-Basing (Critical Step): Dissolve the crude salt in a minimal amount of distilled water. Cool to 0 °C and adjust the pH to >12 using 2M aqueous NaOH. Saturate the aqueous layer by adding solid NaCl.

  • Extraction: Extract the highly basic aqueous layer with a mixture of DCM/Isopropanol (4:1) (5 × 15 mL).

  • Isolation: Dry the combined organic extracts over anhydrous K₂CO₃ (do not use MgSO₄ as it can trap amines), filter, and carefully concentrate under reduced pressure (the product is volatile) to afford 3-(ethoxymethyl)pyrrolidine as a pale yellow to colorless liquid.

👨‍🔬 Expert Insight (Causality): Why the complex extraction? Low molecular weight pyrrolidines are highly water-soluble. Saturating the aqueous layer with NaCl (salting out) and using a DCM/Isopropanol mixture significantly increases the partition coefficient of the free amine into the organic phase. Furthermore, K₂CO₃ is used as the drying agent because acidic drying agents like MgSO₄ can coordinate with the free amine, drastically reducing the isolated yield.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized stoichiometric parameters and expected yields for the synthesis workflow.

StepTransformationReagents (Equivalents)SolventTemp / TimeExpected Yield
1 Williamson EtherificationSM (1.0), NaH (1.5), EtI (1.5)THF0 °C to RT / 6 h82 – 88%
2 N-Boc DeprotectionInt (1.0), TFA (10.0)DCM0 °C to RT / 2 h90 – 95%
Alt. 2 HCl-mediated DeprotectionInt (1.0), 4M HCl in Dioxane (5.0)DioxaneRT / 3 h95% (as HCl salt)

Note: If the free base is not strictly required for subsequent coupling steps, isolating the compound as the hydrochloride salt (Alt. 2) is highly recommended to avoid evaporative losses and improve shelf stability.

Analytical Characterization

To validate the success of the synthesis, the following key NMR signals should be monitored:

  • Intermediate (1-Boc-3-(ethoxymethyl)pyrrolidine): Appearance of a distinct singlet at ~1.45 ppm (9H) corresponding to the tert-butyl group. The ethoxy group will present as a quartet at ~3.45 ppm (2H, -O-CH₂ -CH₃) and a triplet at ~1.20 ppm (3H, -O-CH₂-CH₃ ).

  • Target Compound (3-(ethoxymethyl)pyrrolidine): Complete disappearance of the 1.45 ppm singlet confirms successful Boc removal. A broad singlet around ~2.50 ppm (1H) will appear, corresponding to the free N-H proton (exchangeable with D₂O).

References

  • NextSDS. "3-(ethoxymethyl)pyrrolidine — Chemical Substance Information." NextSDS Chemical Database.
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition." John Wiley & Sons.
  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 4th Edition." Journal of the American Chemical Society / John Wiley & Sons.

Sources

Application Notes & Protocols: 3-(Ethoxymethyl)pyrrolidine as a Premier Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(Ethoxymethyl)pyrrolidine. This versatile building block offers a unique combination of a constrained saturated heterocyclic scaffold with a flexible ether side chain, providing a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This document will delve into the rationale behind its application, provide detailed, field-proven protocols for its incorporation into lead compounds, and discuss the anticipated impact on molecular properties.

Introduction: The Strategic Value of the 3-(Ethoxymethyl)pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, often leading to improved binding affinity and selectivity for biological targets.[3] The introduction of a 3-(ethoxymethyl) substituent offers several distinct advantages:

  • Modulation of Physicochemical Properties: The ether moiety can act as a hydrogen bond acceptor, potentially improving aqueous solubility and permeability. The flexible ethyl group can be oriented to optimize interactions within a binding pocket or to shield the molecule from metabolic enzymes.

  • Vectorial Exploration of Chemical Space: The substituent at the 3-position provides a vector for exploring specific regions of a target's binding site. This can be crucial for establishing key interactions that enhance potency and selectivity.

  • Improved Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to more labile functional groups, potentially leading to an improved pharmacokinetic profile.

This guide will provide detailed protocols for two of the most common and critical transformations involving 3-(Ethoxymethyl)pyrrolidine: N-alkylation and amide bond formation.

Core Applications & Synthetic Protocols

The secondary amine of 3-(Ethoxymethyl)pyrrolidine is the primary reactive handle for its incorporation into larger molecules. The following sections provide detailed, step-by-step protocols for common and highly effective synthetic transformations.

N-Alkylation: Introducing the Pyrrolidine Scaffold

N-alkylation is a fundamental method for attaching the 3-(ethoxymethyl)pyrrolidine moiety to a core scaffold, often via reaction with an alkyl halide or a related electrophile.[4][5] This reaction is crucial for synthesizing a wide range of biologically active compounds, including kinase inhibitors and GPCR modulators.[6][7][8]

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is employed to deprotonate the pyrrolidine nitrogen without competing in the alkylation reaction. The choice of base can depend on the reactivity of the alkylating agent and the desired reaction temperature.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[5]

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-(Ethoxymethyl)pyrrolidine Alkyl Halide (R-X) Base (e.g., K2CO3) Stir Stir at RT to Reflux Reactants->Stir Combine & Stir Solvent Anhydrous Solvent (e.g., ACN, DMF) Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter Inorganic Salts Monitor->Filter Upon Completion Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkyl-3-(ethoxymethyl)pyrrolidine Purify->Product Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Carboxylic Acid (R-COOH) 3-(Ethoxymethyl)pyrrolidine Stir Stir at RT Reactants->Stir Reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Reagents->Stir Solvent Anhydrous Solvent (e.g., DMF) Solvent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Quench Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Purify Column Chromatography Wash->Purify Product Amide Product Purify->Product

Sources

N-alkylation procedures for 3-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Alkylation Procedures for 3-(Ethoxymethyl)pyrrolidine

Introduction & Mechanistic Rationale

3-(Ethoxymethyl)pyrrolidine is a highly versatile secondary amine scaffold utilized extensively in the synthesis of bioactive molecules, including GPCR ligands and kinase inhibitors[1]. The functionalization of its pyrrolidine nitrogen via N-alkylation is a critical step in library generation. However, the transformation of a secondary amine to a tertiary amine presents specific chemoselectivity challenges, primarily the risk of over-alkylation to form quaternary ammonium salts.

To navigate this, synthetic chemists rely on two primary divergent pathways: Reductive Amination and Direct N-Alkylation . The selection between these methods is dictated by the steric nature of the electrophile, the presence of reducible functional groups, and the basicity of the reaction medium.

Mechanistic Workflow

Workflow Substrate 3-(Ethoxymethyl)pyrrolidine (Secondary Amine) Path1 Reductive Amination (Aldehyde/Ketone + STAB) Substrate->Path1 Mild, prevents over-alkylation Path2 Direct N-Alkylation (Alkyl Halide + Base) Substrate->Path2 For highly reactive electrophiles Iminium Iminium Ion Intermediate (Highly Electrophilic) Path1->Iminium -H2O SN2 SN2 Transition State (Sterically Sensitive) Path2->SN2 Base scavenges HX Product N-Alkylated 3-(Ethoxymethyl)pyrrolidine (Tertiary Amine) Iminium->Product Hydride Transfer from NaBH(OAc)3 SN2->Product Leaving Group Departure

Figure 1: Mechanistic divergence of N-alkylation pathways for 3-(ethoxymethyl)pyrrolidine.

Quantitative Method Comparison

The following table summarizes the operational metrics of both methodologies to aid in route selection.

ParameterMethod A: Reductive Amination (STAB)Method B: Direct N-Alkylation (SN2)
Typical Yield 75% – 95%60% – 85%
Over-Alkylation Risk Very Low (No quaternary salts formed)Moderate (Requires strict stoichiometry)
Reaction Time 2 – 12 hours4 – 24 hours
Temperature Room Temperature (0 °C to 25 °C)Elevated (25 °C to 80 °C)
Functional Group Tolerance High (Tolerates esters, nitriles, alkenes)Moderate (Base-sensitive groups may degrade)
Primary Byproducts Alcohols (from minor aldehyde reduction)Elimination products (alkenes), Quaternary salts

Experimental Protocols & Causality

Method A: Reductive Amination via Sodium Triacetoxyborohydride (The Gold Standard)

Reductive amination is widely considered the most efficient approach for pyrrolidine N-alkylation[2]. Sodium triacetoxyborohydride (STAB) is the reagent of choice, as outlined in the foundational studies by 3[3]. Causality : STAB is significantly milder than NaBH₄, meaning it will not prematurely reduce the aldehyde/ketone before the iminium intermediate forms. Furthermore, unlike sodium cyanoborohydride (NaBH₃CN), STAB does not generate highly toxic hydrogen cyanide gas upon aqueous workup, making it safer for scale-up[4].

Step-by-Step Methodology:

  • Reaction Assembly : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(ethoxymethyl)pyrrolidine (1.0 equiv, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: DCE is preferred over THF or Dichloromethane because it provides the optimal dielectric environment to stabilize the highly electrophilic iminium ion while maximizing the reaction rate of STAB[3].

  • Iminium Formation : Add the target aldehyde or ketone (1.1 equiv). Stir the solution at room temperature for 30 minutes. Expert Insight: If utilizing a sterically hindered ketone, the addition of glacial acetic acid (1.0 equiv) is highly recommended to catalyze the dehydration step necessary for iminium formation[5].

  • Reduction : Introduce STAB (1.5 equiv) portion-wise over 10 minutes. The reaction is mildly exothermic; portion-wise addition prevents solvent boil-off and suppresses the direct reduction of the carbonyl to an alcohol.

  • Self-Validating Monitoring : Stir at room temperature and monitor via Thin Layer Chromatography (TLC). Validation Tip: Because the aliphatic pyrrolidine ring lacks a UV chromophore, UV visualization will fail. Use a Ninhydrin stain followed by heating. The secondary amine starting material will appear as a dark spot that completely vanishes as the tertiary amine product forms.

  • Quench and Workup : Once complete (typically 2–4 hours), quench the reaction by slowly adding an equal volume of saturated aqueous NaHCO₃[4]. Causality: The bicarbonate neutralizes the acetic acid byproduct and destroys any unreacted STAB. Crucially, it ensures the newly formed tertiary amine is fully deprotonated (free base form), allowing it to partition cleanly into the organic layer.

  • Isolation : Separate the phases. Extract the aqueous layer twice with Dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Direct N-Alkylation via SN2 Displacement

Direct N-alkylation is deployed when installing simple, highly reactive alkyl chains (e.g., benzyl, allyl, or methyl groups) using their corresponding halides, a standard transformation in 6[6].

Step-by-Step Methodology:

  • Reaction Assembly : Dissolve 3-(ethoxymethyl)pyrrolidine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the hydrohalic acid (HX) generated during the reaction without competing with the pyrrolidine for the electrophile, thereby preventing side reactions[7].

  • Electrophile Addition : Cool the reaction vessel to 0 °C using an ice bath. Add the alkyl halide (1.05 equiv) dropwise. Causality: Maintaining a strict 1.05 stoichiometric ratio and a low initial temperature is critical to suppress the formation of quaternary ammonium salts (over-alkylation).

  • Propagation : Remove the ice bath and allow the mixture to warm to room temperature. If an alkyl chloride is used, heating the reaction to 60 °C or adding a catalytic amount of Sodium Iodide (NaI) facilitates a Finkelstein reaction, accelerating the SN2 displacement.

  • Self-Validating Monitoring : Monitor the reaction via GC-MS or TLC. Validation Tip: For TLC, Dragendorff's reagent is an excellent self-validating stain specifically sensitive to tertiary amines, allowing you to positively confirm product formation distinct from the secondary amine starting material.

  • Workup : Concentrate the mixture under reduced pressure to remove MeCN. Partition the resulting residue between Ethyl Acetate and water. Extract the aqueous layer, wash the combined organics with brine, dry over MgSO₄, and concentrate.

References

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source : The Journal of Organic Chemistry (ACS Publications) URL : 3

  • Title : A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Source : ProQuest / Journal of Chemical Education URL : 4

  • Title : Protocol for the N-alkylation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Source : Benchchem URL : 7

  • Title : Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Source : MDPI URL : 2

  • Title : Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Source : NIH / PMC URL : 6

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-(Ethoxymethyl)pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and natural products. Its non-planar, sp³-hybridized structure provides access to a three-dimensional chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[1][2] The 3-(ethoxymethyl)pyrrolidine motif, in particular, offers a unique combination of a basic nitrogen atom for hydrogen bonding and a flexible, lipophilic ethoxymethyl side chain that can probe deeper into protein binding pockets, potentially enhancing potency and modulating pharmacokinetic properties.

This guide provides detailed application notes and protocols for the strategic functionalization of 3-(ethoxymethyl)pyrrolidine using palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, offering field-proven insights to guide your experimental design and troubleshooting.

I. N-Arylation via Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[3][4] This reaction allows for the coupling of amines with aryl halides or pseudohalides, providing a direct route to N-aryl pyrrolidines.[5]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for optimizing reaction conditions.

G pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L_n)-NHR'R'']X oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)(L_n)-NR'R''] amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[7]

  • Amine Coordination and Deprotonation: The amine, in this case, 3-(ethoxymethyl)pyrrolidine, coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so reactive that it causes unwanted side reactions.[5]

  • Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst. This step is often the rate-limiting step and is promoted by bulky, electron-rich ligands.

Protocol: N-Arylation of 3-(Ethoxymethyl)pyrrolidine with an Aryl Bromide

This protocol provides a general starting point for the Buchwald-Hartwig amination of 3-(ethoxymethyl)pyrrolidine with a generic aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • 3-(Ethoxymethyl)pyrrolidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • A bulky phosphine ligand (e.g., XPhos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Reagent Addition: Add the base (1.2-2.0 equiv) to the Schlenk tube. Then, add the anhydrous, deoxygenated solvent (0.1-0.5 M concentration of the aryl bromide).

  • Substrate Addition: Add 3-(ethoxymethyl)pyrrolidine (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in a pre-heated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-(ethoxymethyl)pyrrolidine.

Data Table: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended RangeRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (1-5 mol%)Pre-catalysts often provide more consistent results.[8]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Facilitates oxidative addition and reductive elimination.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃ (1.2-2.0 equiv)Strong bases are needed for deprotonation of the amine.
Solvent Toluene, 1,4-dioxane, THFAnhydrous and deoxygenated conditions are crucial.
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl halides.

II. C-C Bond Formation via Suzuki-Miyaura Coupling: Accessing 3-Aryl Pyrrolidines

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[9] This reaction enables the coupling of an organoboron species with an organic halide or pseudohalide. To apply this reaction to the 3-(ethoxymethyl)pyrrolidine scaffold, a boronic acid or ester derivative of the pyrrolidine is required.

Synthesis of a 3-(Ethoxymethyl)pyrrolidine Boronic Ester Precursor

A common strategy to introduce a boronic acid functionality onto a saturated heterocycle is through the borylation of a corresponding halide or triflate. Alternatively, a de novo synthesis can be employed.

G pyrrolidinone N-Boc-3-oxopyrrolidine triflate N-Boc-pyrrolidin-3-yl triflate pyrrolidinone->triflate Triflation (e.g., Tf₂O, base) boronate N-Boc-3-(pinacolboranyl)pyrrolidine triflate->boronate Miyaura Borylation (B₂pin₂, Pd catalyst) final_product 3-(Ethoxymethyl)pyrrolidine boronic ester boronate->final_product Deprotection & Alkylation

Figure 2. Synthetic workflow for a 3-borylated pyrrolidine precursor.

Mechanistic Rationale for Suzuki-Miyaura Coupling

Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[10]

G pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)(L_n)-R'] oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R' transmetalation_complex->product boronate [R'B(OR)₂OH]⁻ boronate->oa_complex boronic_acid R'B(OH)₂ boronic_acid->boronate Base

Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide.[11]

  • Transmetalation: The organoboron reagent, activated by a base to form a boronate species, transfers its organic group to the palladium center.[12][13] This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Protocol: Suzuki-Miyaura Coupling of a 3-Borylated Pyrrolidine with an Aryl Halide

This protocol assumes the availability of a suitable N-protected 3-(ethoxymethyl)pyrrolidine boronic ester.

Materials:

  • N-protected 3-(ethoxymethyl)pyrrolidine boronic acid pinacol ester

  • Aryl halide (iodide, bromide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the N-protected 3-(ethoxymethyl)pyrrolidine boronic acid pinacol ester (1.2-1.5 equiv), the aryl halide (1.0 equiv), and the palladium catalyst (1-5 mol%).

  • Reagent Addition: Add the base (2.0-3.0 equiv) and the solvent system. The use of an aqueous solution of the base is common.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. Subsequent deprotection of the nitrogen may be necessary.

Data Table: Key Parameters for Suzuki-Miyaura Coupling

ParameterRecommended RangeRationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, or pre-catalysts (1-5 mol%)The choice of ligand can influence the rate of transmetalation.[15]
Boron Reagent Boronic acid, boronic ester, or trifluoroborate saltBoronic esters are often more stable and easier to handle.[16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ (2.0-3.0 equiv)The base activates the boronic acid for transmetalation.[10]
Solvent Toluene/water, dioxane/water, DMF, THFA biphasic system with a phase-transfer catalyst can sometimes be beneficial.
Temperature 60-120 °CDependent on the reactivity of the coupling partners.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[17] To utilize this reaction with 3-(ethoxymethyl)pyrrolidine, one would typically first N-arylate the pyrrolidine with a haloaryl group, which then serves as the electrophile in the Sonogashira coupling.

Mechanistic Rationale

The Sonogashira coupling traditionally employs a dual catalytic system of palladium and copper.[18] However, copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[19][20]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (Ar-X) alkynyl_pd [Ar-Pd(II)(L_n)-C≡CR'] oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product product alkynyl_pd->product Ar-C≡CR' cu_acetylide Cu-C≡CR' cu_acetylide->oa_complex alkyne H-C≡CR' alkyne->cu_acetylide Base, CuX cu_x CuX

Figure 4. Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

  • Palladium Cycle: Similar to the other cross-coupling reactions, it involves oxidative addition, transmetalation, and reductive elimination.[21]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself and readily undergoes transmetalation with the palladium(II) complex.[18]

Protocol: Copper-Free Sonogashira Coupling of an N-(Haloaryl)-3-(ethoxymethyl)pyrrolidine

This protocol describes a copper-free Sonogashira coupling, which is often preferred to avoid homocoupling of the alkyne.

Materials:

  • N-(haloaryl)-3-(ethoxymethyl)pyrrolidine (prepared via Buchwald-Hartwig amination)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the N-(haloaryl)-3-(ethoxymethyl)pyrrolidine (1.0 equiv) and the palladium catalyst (1-5 mol%).

  • Reagent Addition: Add the anhydrous solvent and the amine base (which can also serve as the solvent).

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Table: Comparison of Sonogashira Coupling Conditions

ParameterCopper-Co-catalyzedCopper-FreeRationale
Catalyst System Pd catalyst + Cu(I) salt (e.g., CuI)Pd catalystAvoids Glaser homocoupling.[22][23]
Base Amine base (e.g., Et₃N, i-Pr₂NH)Often a stronger base is used (e.g., Cs₂CO₃)The base deprotonates the alkyne.
Temperature Room temperature to 60 °CRoom temperature to 100 °CCopper-free reactions may require more forcing conditions.
Atmosphere InertInertEssential to prevent catalyst deactivation and side reactions.

Conclusion

The 3-(ethoxymethyl)pyrrolidine scaffold is a valuable building block in drug discovery and medicinal chemistry. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the late-stage functionalization of this scaffold, enabling the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of the reaction mechanisms and the careful selection of catalysts, ligands, and bases are paramount to achieving high yields and purity in these transformations. The protocols provided herein serve as a robust starting point for your research endeavors, and we encourage systematic optimization for each unique substrate combination.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Reactions (pp. 1-86). John Wiley & Sons, Inc. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., & Buser, J. Y. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(15), 9576-9585. [Link]

  • ResearchGate. (2023). Pyrrolidine and diene scaffolds. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]

  • The Organic Chemistry Portal. (2025). Copper-free Sonogashira coupling. [Link]

  • Li, H., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 136(31), 10902-10905. [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6898-6923. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Lu, G. P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6992-6993. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(3), 16195-16202. [Link]

  • PubMed. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • Varano, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6593. [Link]

  • Chen, D. Y. K., & Youn, S. W. (2012). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 3(5), 1435-1443. [Link]

  • Li, X., & Chen, G. (2022). Palladium-catalyzed enantioselective C–H functionalization via C–H palladation. Trends in Chemistry, 4(3), 219-232. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Nilsson, P., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 857-881. [Link]

  • White Rose eTheses Online. (2021). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. [Link]

  • Bhat, A. A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. [Link]

  • Organic Chemistry Portal. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. (2018). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]

  • PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]

  • Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2588. [Link]

  • Kar, A., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(7), 5733-5747. [Link]

  • ResearchGate. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • PubMed. (2025). Palladium-Catalyzed Meta C H Alkoxylation and Amidation via Polarity Reversal of Nucleophilic Reagents. [Link]

  • Wikidoc. (2012). Sonogashira coupling. [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

  • ResearchGate. (2006). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • Fu, G. C., & O'Connor, S. J. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(30), 11053-11056. [Link]

  • Hirai, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(7), 1103-1105. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • eScholarship. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

Sources

Application Note: Strategic Incorporation of 3-(Ethoxymethyl)pyrrolidine into Novel Drug Scaffolds for ADME and Target Affinity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, heavily aromatic molecules to sp³-rich architectures is a cornerstone of modern drug discovery. The pyrrolidine ring is one of the most frequently utilized secondary amines in medicinal chemistry, appearing in over 100 FDA-approved drugs[1]. However, unsubstituted pyrrolidines often present basicity and lipophilicity profiles that can lead to suboptimal pharmacokinetics, such as high hERG liability or poor membrane permeability.

This application note details the strategic incorporation of 3-(ethoxymethyl)pyrrolidine (CAS: 946727-50-0 for racemate; 1369797-81-8 for the S-enantiomer) into novel drug scaffolds. By appending an ether-linked side chain to the pyrrolidine core, medicinal chemists can finely tune the topological polar surface area (tPSA), modulate the amine's pKa via inductive effects, and introduce a flexible hydrogen-bond acceptor vector. This guide provides the mechanistic rationale, comparative physicochemical data, and validated synthetic protocols for deploying this specialized building block.

Mechanistic Rationale: The E-E-A-T Perspective

As a Senior Application Scientist, it is critical to understand why a specific scaffold modification is chosen over another. The substitution of a simple alkyl group (e.g., propyl) with an ethoxymethyl group is not merely a structural tweak; it is a calculated physicochemical intervention.

pKa Modulation and Membrane Permeability

The basicity of the pyrrolidine nitrogen (typically pKa ~9.0–9.5) means it is heavily protonated at physiological pH (7.4) [2]. While this is beneficial for solubility and forming salt bridges with target proteins (e.g., Asp/Glu residues in kinase hinge regions), excessive basicity can hinder passive membrane permeability and increase off-target toxicity (e.g., phospholipidosis). The electronegative oxygen atom in the ethoxymethyl group exerts a mild electron-withdrawing inductive (–I) effect. This slightly depresses the pKa of the pyrrolidine nitrogen, increasing the fraction of the un-ionized species at pH 7.4, thereby enhancing passive cellular permeability without completely abolishing aqueous solubility.

Bioisosterism and "Escaping Flatland"

The ethoxymethyl moiety serves as a polar bioisostere for lipophilic groups like isobutyl or propyl chains. While an alkyl chain increases LogP and drives non-specific hydrophobic binding (often leading to higher metabolic clearance), the ether oxygen acts as a hydrogen-bond acceptor (HBA). This increases the tPSA, subtly improving the solubility-to-lipophilicity ratio. Furthermore, the introduction of the chiral center at the C3 position of the pyrrolidine ring forces the molecule into defined 3D conformations, aiding in "escaping flatland"—a proven strategy to improve clinical success rates.

Target Engagement Vectors

In structure-based drug design (SBDD), the ethoxymethyl side chain provides a flexible vector. The ether oxygen can project into solvent-exposed channels to interact with water networks, or act as a direct HBA for backbone amides, while the pyrrolidine nitrogen anchors the molecule in the primary orthosteric site.

BindingModel Kinase Target Protein Hinge Acidic Residue (e.g., Asp/Glu) Kinase->Hinge Solvent Solvent Channel / Backbone Kinase->Solvent Aryl Drug Core Scaffold Kinase->Aryl Hydrophobic Interaction Amine Pyrrolidine Nitrogen (Protonated) Hinge->Amine Salt Bridge / H-Bond Ether Ethoxymethyl Oxygen (H-Bond Acceptor) Solvent->Ether Dipole / H-Bond Amine->Ether C3-Linkage Aryl->Amine

Pharmacophore model showing dual binding vectors of 3-(ethoxymethyl)pyrrolidine.

Comparative Physicochemical Profiling

To justify the incorporation of the 3-(ethoxymethyl)pyrrolidine scaffold, we must compare its computed physicochemical parameters against standard baseline pyrrolidines.

Table 1: Physicochemical Comparison of Pyrrolidine Substitutions

Scaffold MotifMW (Da)cLogPpKa (Amine)tPSA (Ų)HBA CountPrimary Advantage
Unsubstituted Pyrrolidine 71.120.469.312.01Low MW, minimal steric bulk.
3-Propylpyrrolidine 113.201.859.412.01Fills hydrophobic pockets; high lipophilicity.
3-(Ethoxymethyl)pyrrolidine 129.200.958.821.22Balanced LogP, lower pKa, added HBA vector.

*Note: Values are representative computational estimates (e.g., via ChemAxon/Percepta) to illustrate relative trends in medicinal chemistry optimization [3].

Experimental Workflows and Protocols

The following protocols provide a self-validating system for synthesizing and incorporating the (S)-3-(ethoxymethyl)pyrrolidine building block. The causality behind reagent selection is explicitly detailed to ensure robust execution.

Protocol A: Synthesis of (S)-3-(Ethoxymethyl)pyrrolidine Hydrochloride

Objective: Convert commercially available N-Boc-(S)-3-pyrrolidinemethanol into the target ether building block, followed by isolation as a stable hydrochloride salt.

Reagents & Materials:

  • N-Boc-(S)-3-pyrrolidinemethanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Ethyl Iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 4M HCl in Dioxane (5.0 eq)

Step-by-Step Methodology:

  • Deprotonation: Dissolve N-Boc-(S)-3-pyrrolidinemethanol in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling is critical to control the exothermic evolution of hydrogen gas when NaH is added. NaH is chosen as a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol without attacking the Boc protecting group.

  • Alkylation: Add NaH portion-wise. Stir for 30 minutes at 0 °C until gas evolution ceases. Dropwise add Ethyl Iodide. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4–6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc-(S)-3-(ethoxymethyl)pyrrolidine.

  • Deprotection: Dissolve the crude intermediate in a minimal amount of dry Dichloromethane (DCM). Add 4M HCl in Dioxane at RT and stir for 2 hours.

    • Causality: HCl in Dioxane is preferred over Trifluoroacetic acid (TFA). The free amine of 3-(ethoxymethyl)pyrrolidine is highly water-soluble and somewhat volatile. By using HCl/Dioxane, the resulting hydrochloride salt will typically precipitate directly out of the organic solution, allowing for simple isolation by vacuum filtration and avoiding a messy aqueous basic workup.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford (S)-3-(ethoxymethyl)pyrrolidine hydrochloride.

Protocol B: Late-Stage Incorporation via Buchwald-Hartwig Cross-Coupling

Objective: Couple the synthesized pyrrolidine scaffold to a heteroaryl chloride core (e.g., a kinase inhibitor scaffold).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the Heteroaryl Chloride core (1.0 eq), (S)-3-(ethoxymethyl)pyrrolidine hydrochloride (1.2 eq), and Sodium tert-butoxide (NaOtBu, 3.0 eq).

    • Causality: 3.0 equivalents of base are required: one to neutralize the pyrrolidine HCl salt, and two for the catalytic cycle of the cross-coupling.

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 eq) and RuPhos ligand (0.05 eq).

    • Causality: RuPhos Pd G3 is specifically selected for coupling secondary aliphatic amines. The bulky RuPhos ligand effectively suppresses β-hydride elimination—a common side reaction that leads to imine formation and reduced yields when coupling sp³-rich amines [4].

  • Reaction: Evacuate and backfill the tube with nitrogen (3x). Add degassed anhydrous Toluene. Seal the tube and heat to 85 °C for 12 hours.

  • Purification: Cool to RT, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final optimized drug candidate.

Workflow Hit Initial Hit Compound (High Lipophilicity, Planar) Identify Identify ADME Liability (Poor Solubility, High Clearance) Hit->Identify ScaffoldHop Scaffold Hopping Strategy (Introduce sp3 Pyrrolidine) Identify->ScaffoldHop Incorporate Incorporate 3-(Ethoxymethyl)pyrrolidine (Tune pKa & Increase tPSA) ScaffoldHop->Incorporate Evaluate In Vitro Profiling (Microsomal Stability, Permeability) Incorporate->Evaluate Lead Optimized Lead Candidate (Balanced ADME Profile) Evaluate->Lead

Lead optimization workflow utilizing 3-(ethoxymethyl)pyrrolidine to overcome ADME liabilities.

Conclusion

The incorporation of 3-(ethoxymethyl)pyrrolidine represents a sophisticated approach to scaffold hopping in modern medicinal chemistry. By moving beyond simple alkyl substitutions and leveraging the physicochemical benefits of an ether-linked sp³-rich ring, drug development professionals can simultaneously address target affinity, aqueous solubility, and membrane permeability. Utilizing the robust synthetic protocols outlined above ensures high-yielding integration of this motif into complex pharmaceutical architectures.

References

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity The Journal of Organic Chemistry - ACS Publications[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry - ACS Publications[Link]

  • Development of Prolinol Containing Inhibitors of Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase: Rational Structure Journal of Medicinal Chemistry (via Malaria World)[Link]

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 3-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral 3-substituted pyrrolidines are privileged structural motifs prevalent in a vast array of pharmaceuticals, natural products, and as ligands in asymmetric catalysis. The precise stereochemical orientation of the substituent at the C3 position is often critical for biological activity and catalytic efficacy. Among these, 3-(ethoxymethyl)pyrrolidine serves as a key building block in medicinal chemistry, where the ethoxymethyl group can modulate pharmacokinetic and pharmacodynamic properties. This application note provides a robust and detailed protocol for the enantioselective synthesis of (R)-3-(ethoxymethyl)pyrrolidine, commencing from a readily available chiral pool starting material, (S)-malic acid. This approach ensures high enantiopurity of the final product.

The synthetic strategy is twofold:

  • Asymmetric Synthesis of the Chiral Precursor: A multi-step synthesis of the key intermediate, (R)-N-Boc-3-hydroxymethylpyrrolidine, starting from (S)-malic acid.

  • Williamson Ether Synthesis: The subsequent etherification of the chiral alcohol to yield the target compound, (R)-N-Boc-3-(ethoxymethyl)pyrrolidine. An optional deprotection step to afford the free amine is also described.

Scientific Rationale and Strategy

The chosen synthetic pathway leverages the inherent chirality of (S)-malic acid to establish the stereocenter at the C3 position of the pyrrolidine ring. This "chiral pool" approach is a cornerstone of reliable and scalable asymmetric synthesis, obviating the need for often complex and costly asymmetric catalysis or chiral resolution steps. The synthesis proceeds through the formation of a cyclic imide, followed by stereoselective reductions to furnish the desired chiral hydroxymethylpyrrolidine precursor. The tert-butyloxycarbonyl (Boc) group is employed as a protecting group for the pyrrolidine nitrogen. This group is stable under the reaction conditions for the subsequent etherification and can be readily removed under acidic conditions.

The final etherification is achieved via the Williamson ether synthesis, a classic and highly reliable method for forming ethers. This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an ethylating agent.

Visualized Synthetic Workflow

G cluster_0 Part 1: Synthesis of Chiral Precursor cluster_1 Part 2: Etherification & Deprotection S-Malic_Acid (S)-Malic Acid Imide_Formation Intermediate Imide S-Malic_Acid->Imide_Formation Multi-step (Amidation, Cyclization) Reduction_1 Lactam Intermediate Imide_Formation->Reduction_1 Reduction Reduction_2 (R)-N-Boc-3-hydroxymethylpyrrolidine Reduction_1->Reduction_2 Reduction & N-Boc Protection Alcohol_Precursor (R)-N-Boc-3-hydroxymethylpyrrolidine Etherification (R)-N-Boc-3-(ethoxymethyl)pyrrolidine Alcohol_Precursor->Etherification Williamson Ether Synthesis (NaH, EtI) Deprotection (R)-3-(ethoxymethyl)pyrrolidine Etherification->Deprotection N-Boc Deprotection (TFA or HCl)

Figure 1: Overall synthetic workflow from (S)-malic acid to (R)-3-(ethoxymethyl)pyrrolidine.

Part 1: Detailed Protocol for the Synthesis of (R)-N-Boc-3-hydroxymethylpyrrolidine from (S)-Malic Acid

This procedure is adapted from established methodologies for the conversion of malic acid to chiral pyrrolidine derivatives.[1][2][3][4]

Step 1a: Synthesis of N-benzyl-3-hydroxypyrrolidin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (S)-malic acid (1.0 eq), benzylamine (1.1 eq), and toluene (approx. 5 mL per gram of malic acid).

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes from the toluene. If not, concentrate the solution under reduced pressure to obtain the crude imide. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Reduction to Lactam: The resulting imide is then selectively reduced to the corresponding lactam. In a separate flask, suspend the imide in a suitable solvent such as methanol. Cool the suspension to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise. Stir the reaction at room temperature until completion (monitored by TLC).

  • Purification: Quench the reaction carefully with water and concentrate the mixture under reduced pressure. Extract the aqueous residue with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude lactam, which can be purified by column chromatography.

Step 1b: Reduction of the Lactam and N-Boc Protection

  • Reaction Setup: To a solution of the N-benzyl-3-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids through a pad of Celite® and wash the filter cake with THF.

  • N-Boc Protection: Concentrate the filtrate to obtain the crude N-benzyl-3-hydroxymethylpyrrolidine. Dissolve this crude product in a mixture of dichloromethane and water. Add di-tert-butyl dicarbonate (Boc2O) (1.2 eq). The reaction is typically stirred at room temperature overnight.

  • Debenzylation and Final Product: The N-benzyl group is removed by catalytic hydrogenation. Transfer the N-Boc, N-benzyl protected intermediate to a suitable pressure vessel. Add a catalytic amount of palladium on carbon (10 wt. %). Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Purification: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate. The resulting crude (R)-N-Boc-3-hydroxymethylpyrrolidine can be purified by flash column chromatography on silica gel.

Part 2: Detailed Protocol for the Synthesis of (R)-N-Boc-3-(ethoxymethyl)pyrrolidine

This protocol is based on the well-established Williamson ether synthesis.[5][6][7][8]

Step 2a: Williamson Ether Synthesis

  • Reaction Setup: To a solution of (R)-N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide (EtI) (1.5 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure (R)-N-Boc-3-(ethoxymethyl)pyrrolidine.

Step 2b: (Optional) N-Boc Deprotection

  • Reaction Setup: Dissolve the (R)-N-Boc-3-(ethoxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in a small amount of water and basify to pH > 10 with aqueous NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free amine, (R)-3-(ethoxymethyl)pyrrolidine.

Quantitative Data Summary

StepProductStarting MaterialTypical Yield (%)Enantiomeric Excess (ee%)
1(R)-N-Boc-3-hydroxymethylpyrrolidine(S)-Malic Acid40-50 (over several steps)>99%
2(R)-N-Boc-3-(ethoxymethyl)pyrrolidine(R)-N-Boc-3-hydroxymethylpyrrolidine85-95>99%

Conclusion

The protocols detailed in this application note provide a reliable and reproducible method for the enantioselective synthesis of chiral 3-(ethoxymethyl)pyrrolidine. By utilizing a chiral pool starting material, high enantiopurity is ensured. The procedures are scalable and employ standard laboratory techniques, making them accessible to researchers in both academic and industrial settings. This versatile building block can be further elaborated to access a wide range of novel chemical entities for drug discovery and development.

References

  • Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry.
  • Morse, H. N. (1878). The Williamson Ether Synthesis.
  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

  • BenchChem. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. BenchChem.
  • Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850. [Link]

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Syntheses. [Link]

  • Chem LibreTexts. (2021). Williamson Ether Synthesis.
  • Wuhan Hengheda Biological Pharmaceutical Co Ltd. (2019). The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
  • BenchChem. (2025). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem.
  • Shvets, V. F., & Zolotarev, A. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(1), 1. [Link]

  • Huang, P. Q., Zheng, X., & Ruan, Y. P. (2001). A new asymmetric synthesis of (R)-3-methylpyrrolidine alkaloids starting from (S)-malic acid. Heterocycles, 55(8), 1505-1518.
  • Davies, S. G., & Smith, A. D. (2010). A fast, efficient and stereoselective synthesis of hydroxy-pyrrolidines. Tetrahedron, 66(27-28), 5129-5134. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem.
  • Zheng, X., Huang, P. Q., Ruan, Y. P., Lee, A. W. M., & Chan, W. H. (2001). A new asymmetric synthesis of (R)
  • Zheng, X., Huang, P. Q., Ruan, Y. P., Lee, A. W. M., & Chan, W. H. (2001). A new approach for asymmetric synthesis of (R)
  • Huang, P. Q., Zheng, X., & Ruan, Y. P. (2001). A new asymmetric synthesis of (R)-3-methylpyrrolidine alkaloids starting from (S)-malic acid. Heterocycles, 55(8), 1505-1518.
  • ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone synthesis.
  • BenchChem. (2025). Application Notes and Protocols: One-Pot Photoenzymatic Synthesis of N-Boc-3-hydroxypyrrolidine. BenchChem.
  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines.
  • Shvets, V. F., & Zolotarev, A. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Clark, J. (2023). Reduction of carboxylic acids. Chemguide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sahoo, B., et al. (2019). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. The Journal of Organic Chemistry, 84(15), 9715-9723. [Link]

  • Soderberg, T. (2019). 18.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Ethoxymethyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(ethoxymethyl)pyrrolidine, a highly versatile heterocycloalkyl building block used in advanced drug development[1], is mechanistically straightforward but practically challenging. The standard two-step sequence involves the Williamson etherification of an N-protected 3-pyrrolidinemethanol followed by acidic deprotection[2].

However, researchers frequently encounter severe yield attrition during the O-alkylation step and the subsequent isolation of the secondary amine. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure quantitative conversions and maximum recovery.

Synthesis Workflow Overview

SynthesisWorkflow SM N-Boc-3-pyrrolidinemethanol Alk O-Alkylation (NaH, EtI) SM->Alk Int N-Boc-3-(ethoxymethyl) pyrrolidine Alk->Int Williamson Etherification Deprot Boc Deprotection (HCl/Dioxane) Int->Deprot Prod 3-(Ethoxymethyl)pyrrolidine Hydrochloride Deprot->Prod Quantitative Salt Isolation

Figure 1: Two-step synthesis workflow for 3-(ethoxymethyl)pyrrolidine hydrochloride.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My O-alkylation (Williamson ether synthesis) stalls at 50% conversion despite using an excess of ethyl iodide. How can I drive this to completion?

Mechanistic Causality: The Williamson ether synthesis relies on the quantitative generation of a highly nucleophilic alkoxide[2]. Stalled reactions in this system are rarely due to the electrophile; they are almost always caused by incomplete deprotonation of the primary alcohol. Sodium hydride (NaH) is typically supplied as a 60% dispersion in mineral oil. If the mineral oil is not removed, it creates a hydrophobic barrier around the NaH particles, severely limiting the solid-liquid interfacial area necessary for the reaction. Furthermore, atmospheric moisture rapidly degrades NaH into NaOH. NaOH is not basic enough to efficiently deprotonate an aliphatic alcohol ( pKa​≈16 ), leading to unreacted starting material.

Solution:

  • Wash the NaH dispersion with anhydrous hexanes under an inert atmosphere to remove the mineral oil before use.

  • Ensure the N-Boc-3-pyrrolidinemethanol is rigorously dried (e.g., via azeotropic distillation with toluene) prior to addition.

  • Verify the integrity of your ethyl iodide. It should be colorless; if it is yellow or brown, it has degraded to release iodine and must be filtered through a pad of basic alumina before use.

Q2: LCMS indicates complete Boc deprotection, but my isolated yield of the 3-(ethoxymethyl)pyrrolidine free base is consistently below 30%. Where is the product going?

Mechanistic Causality: The yield loss is occurring during the workup, driven by two physical properties of the free base: extreme hydrophilicity and high volatility. As a low-molecular-weight secondary amine with an ether linkage, it acts as a potent hydrogen-bond acceptor and donor. This leads to a highly unfavorable partition coefficient in standard aqueous/organic extractions. Secondly, the free base has a low boiling point. Standard rotary evaporation under high vacuum (<50 mbar) at elevated temperatures (e.g., 40 °C) will co-evaporate the product along with the extraction solvent.

Solution: Avoid isolating the free base unless absolutely necessary. Isolate the product as the hydrochloride (HCl) or trifluoroacetate (TFA) salt, which are non-volatile and easily precipitated. If the free base is strictly required for downstream coupling, follow the specialized extraction protocol detailed in Figure 2 and Table 1.

WorkupLogic Start Low Yield of Free Base? CheckAq Product Trapped in Aqueous? Start->CheckAq High water solubility CheckVol Product Lost to Evaporation? Start->CheckVol High volatility SolAq Saturate with K2CO3, Extract with 10% MeOH/DCM CheckAq->SolAq Causality: Partition Coefficient SolVol Isolate as HCl salt OR Evaporate at >150 mbar / 25°C CheckVol->SolVol Causality: Low Boiling Point

Figure 2: Troubleshooting logic tree for resolving low yields during free base isolation.

Part 2: Quantitative Data - Optimizing Workup Conditions

To illustrate the impact of workup choices on the recovery of the free base, the following table summarizes quantitative recovery data based on varying extraction parameters.

Workup MethodAqueous Phase AdditiveExtraction SolventEvaporation ConditionsTypical Isolated Yield
Standard ExtractionNone (pH 12 with NaOH)Ethyl Acetate (3x)40 °C, 50 mbar15 - 25%
Salting OutSaturated NaCl (pH 12)Dichloromethane (3x)40 °C, 50 mbar40 - 50%
Polar Co-SolventSaturated K2CO3 (pH 12)10% MeOH in DCM (5x)40 °C, 50 mbar60 - 70%
Optimized Protocol Saturated K2CO3 (pH 12) 10% MeOH in DCM (5x) 25 °C, >150 mbar >90%

Table 1: Comparative yield analysis of 3-(ethoxymethyl)pyrrolidine free base isolation strategies.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the specific In-Process Control (IPC) checkpoint has been successfully met.

Protocol A: O-Alkylation of N-Boc-3-pyrrolidinemethanol

Note: This method utilizes N-Boc protection, which is highly compatible with basic etherification conditions[3].

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an N2​ atmosphere. Allow the suspension to settle, carefully decant the THF, and repeat the wash twice with anhydrous hexanes to remove the mineral oil. Resuspend the active, washed NaH in fresh anhydrous THF (0.5 M).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of N-Boc-3-pyrrolidinemethanol (1.0 eq) in THF dropwise over 15 minutes.

    • Self-Validation Checkpoint 1: Observe H2​ gas evolution. Stir at room temperature for 30–45 minutes until bubbling completely ceases. The cessation of gas evolution is the physical indicator of quantitative alkoxide formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add freshly purified ethyl iodide (2.0 eq) dropwise. Warm the mixture to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint 2: Quench a 10 µL reaction aliquot in MeOH. Analyze by LCMS. Validate the disappearance of the starting material and the appearance of the product mass ( m/z 230.1 [M+H]+ or 174.1 [M−tBu+H]+ ). On TLC (Hexanes/EtOAc 3:1), the product will have a higher Rf​ than the starting alcohol and will stain active with KMnO4​ (Note: Ninhydrin is ineffective for Boc-protected amines).

  • Quench & Isolate: Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield N-Boc-3-(ethoxymethyl)pyrrolidine.

Protocol B: Boc Deprotection and Salt Isolation

Note: This protocol avoids yield loss by precipitating the product directly as a stable salt, bypassing aqueous extraction entirely.

  • Deprotection: Dissolve the crude N-Boc-3-(ethoxymethyl)pyrrolidine (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM). Slowly add 4M HCl in Dioxane (10.0 eq).

  • Reaction Monitoring: Stir the solution at room temperature for 2 hours.

    • Self-Validation Checkpoint 3: Monitor by TLC. The high- Rf​ starting material spot must completely disappear. A new, baseline-retained spot (the amine salt) will appear and stain intensely purple with Ninhydrin.

  • Precipitation: Concentrate the reaction mixture under reduced pressure to a thick syrup. Do not heat above 30 °C. Add cold diethyl ether dropwise while stirring vigorously to precipitate the 3-(ethoxymethyl)pyrrolidine hydrochloride salt.

  • Isolation: Filter the white precipitate under a nitrogen blanket (the salt can be hygroscopic) and dry under high vacuum.

    • Self-Validation Checkpoint 4: 1H NMR ( D2​O ) should show the complete absence of the massive singlet at ~1.45 ppm (Boc group) and the clear presence of the ethyl ether signals (quartet at ~3.5 ppm, triplet at ~1.1 ppm).

References

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: Royal Society of Chemistry (RSC) URL:[Link]

  • US6362188B1 - Farnesyl protein transferase inhibitors Source: Google Patents URL
  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-(Ethoxymethyl)pyrrolidine Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in formulation and drug development, I frequently encounter challenges regarding the aqueous solubility of functionalized aliphatic heterocycles.

3-(Ethoxymethyl)pyrrolidine is a highly versatile building block and pharmacophore. While the pyrrolidine ring generally enhances aqueous solubility due to its secondary amine acting as a strong hydrogen bond donor and acceptor[1], the addition of the ethoxymethyl ether introduces localized lipophilicity that can complicate aqueous formulation—particularly at physiological or basic pH.

This guide provides a self-validating, mechanistic framework to diagnose, troubleshoot, and permanently resolve solubility issues for this compound.

Part 1: Physicochemical Profiling (The Causality of Precipitation)

To troubleshoot effectively, we must first understand the molecular mechanics driving the phase behavior of 3-(Ethoxymethyl)pyrrolidine.

  • Ionization State (pKa): Pyrrolidines typically exhibit a basic pKa between 9.0 and 10.5, which heavily influences their polar surface area and solubility[2]. At a pH below 8.0, 3-(Ethoxymethyl)pyrrolidine exists primarily in its protonated (cationic) state, interacting favorably with water via strong ion-dipole interactions. If the pH shifts above its pKa, it converts to the free base, drastically reducing aqueous solubility.

  • The Ether Linkage: The ethoxymethyl group ( −CH2​−O−CH2​CH3​ ) provides a hydrogen bond acceptor (the oxygen), but the terminal ethyl tail is strictly hydrophobic. In the free base form, water molecules must form a highly ordered, entropically unfavorable clathrate cage around this ethyl group, which drives the molecule to precipitate or oil out of solution.

Quantitative Solubility Profile

Table 1: Estimated physicochemical properties and pH-dependent solubility behavior.

Property / ConditionValue / ObservationMechanistic Rationale
pKa (Pyrrolidine NH) ~9.5 - 10.0Secondary amine acts as a strong base; fully protonated at acidic to neutral pH.
LogP (Free Base) ~1.2 - 1.8Ethoxymethyl group adds lipophilicity, driving moderate partitioning into lipid phases.
Solubility (pH 2.0 - 6.0) > 50 mg/mL (High)Exists as a highly polar cation; strong ion-dipole interactions overcome lattice/oil energy.
Solubility (pH 7.4) 1 - 5 mg/mL (Moderate)Equilibrium shifts toward the free base; intrinsic buffering capacity may be overwhelmed.
Solubility (pH > 9.0) < 0.1 mg/mL (Low)Free base dominates; the hydrophobic ethoxymethyl tail drives aqueous exclusion.

Part 2: Diagnostic Troubleshooting Workflow

Before adjusting your formulation, use the following diagnostic logic to identify the root cause of the precipitation.

G A Precipitation Observed in Aqueous Media B Measure Supernatant pH A->B C pH > 8.0 (Free Base Dominates) B->C D pH < 7.0 (Salt Form Dominates) B->D E Adjust pH to 5.0-6.0 with 0.1M HCl C->E F Add Cosolvent/Complexing Agent (e.g., 10% NMP) D->F G Perform Salt Screen (Generate HCl Salt) E->G Fails H Solubility Restored E->H Dissolves F->G Fails F->H Dissolves G->H

Fig 1: Diagnostic workflow for troubleshooting 3-(ethoxymethyl)pyrrolidine aqueous precipitation.

Part 3: Troubleshooting FAQs

Q1: My 3-(Ethoxymethyl)pyrrolidine was completely dissolved in pure water, but crashed out immediately when I added it to my assay buffer (pH 7.4). Why? A1: This is a classic pH-shift precipitation. Because the pyrrolidine amine is highly basic, dissolving the free base in unbuffered water naturally raises the pH, allowing it to auto-solubilize to some degree. When introduced to a strict pH 7.4 buffer, a significant fraction of the compound is forced into the free base form, exceeding its thermodynamic solubility limit. Solution: Pre-dissolve the compound in a mildly acidic vehicle (e.g., 0.01 N HCl) before adding it to the buffer, or utilize a cosolvent system.

Q2: I need to dose the free base in vivo, but I cannot use highly acidic buffers. What are my formulation options? A2: If pH adjustment is contraindicated, you must disrupt the hydrophobic interactions of the ethoxymethyl tail. I recommend a binary cosolvent system using , which acts simultaneously as a cosolvent and a 1:1 complexing agent for poorly soluble drugs[3]. Alternatively, utilizing cyclodextrins (e.g., HP-β-CD) can sequester the lipophilic ethoxymethyl group into its hydrophobic cavity while exposing a hydrophilic exterior to the aqueous media.

Q3: The compound was supplied as a free base oil. How do I improve handling and guarantee solubility for long-term storage? A3: The definitive solution is salt disproportionation. Converting the free base oil into a crystalline salt (e.g., Hydrochloride or Mesylate) locks the amine in its protonated state, maximizing solid-state stability and aqueous solubility. Proceed to Protocol B below for the standard methodology.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Thermodynamic Solubility Assessment (Self-Validating)

Do not rely on visual kinetic dissolution (which can form metastable supersaturations). Use this protocol to find the true solubility limit.

  • Step 1: Solid Addition. Add 10 mg of 3-(ethoxymethyl)pyrrolidine to 1 mL of your target buffer.

    • Causality: Ensuring excess solid is present guarantees the system is saturated, providing a true thermodynamic endpoint rather than a kinetic dissolution rate.

  • Step 2: Equilibration. Agitate the suspension at 37°C for 48 hours.

    • Causality: Pyrrolidine derivatives with ether linkages can form transient supersaturated states or metastable oils. A 48-hour window ensures complete thermodynamic phase equilibrium.

  • Step 3: Separation. Centrifuge the sample at 15,000 x g for 15 minutes.

    • Causality: High-speed centrifugation removes sub-micron aggregates that would otherwise artificially inflate UV-Vis or HPLC concentration readings.

  • Step 4: Self-Validation (The pH Check). Extract the clear supernatant and measure its pH.

    • Causality: Basic pyrrolidines can overwhelm weak buffers. If the final pH differs by >0.1 units from your initial buffer, your measured solubility corresponds to the new pH, not your target pH. You must increase your buffer capacity and repeat.

Protocol B: Generation of the HCl Salt

To permanently resolve aqueous solubility issues, convert the free base oil to a stable Hydrochloride salt.

  • Step 1: Dissolution. Dissolve 1.0 equivalent of the free base oil in anhydrous Methyl tert-butyl ether (MTBE) (10 mL/gram).

    • Causality: MTBE is a non-polar, aprotic solvent that readily dissolves the free base but acts as a strong anti-solvent for the highly polar HCl salt, driving precipitation.

  • Step 2: Acidification. Place the flask in an ice bath (0°C). Dropwise, add 1.05 equivalents of 4M HCl in dioxane.

    • Causality: Dioxane prevents the introduction of water (which would dissolve the resulting salt). The 0°C temperature controls the exothermic neutralization, preventing potential acid-catalyzed cleavage of the sensitive ethoxymethyl ether linkage.

  • Step 3: Isolation. Filter the resulting white precipitate under a stream of nitrogen and wash with cold MTBE.

    • Causality: Nitrogen prevents the potentially hygroscopic salt from absorbing atmospheric moisture and deliquescing into an oil.

  • Step 4: Self-Validation (NMR Verification). Dissolve the isolated salt in D2​O and acquire a 1H -NMR spectrum.

    • Causality: A downfield chemical shift of the alpha-protons on the pyrrolidine ring confirms successful protonation. The integration of the ethoxymethyl signals (specifically the quartet and triplet of the ethyl group) verifies the ether was not cleaved during acidification.

References

  • Title: Solubility Improvement of Drugs using N-Methyl Pyrrolidone Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) - PMC URL: [Link]

Sources

Technical Support Center: Optimizing Purification of 3-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Ethoxymethyl)pyrrolidine . This guide is designed for researchers, medicinal chemists, and process scientists who require high-purity secondary amine building blocks for drug development.

Because 3-(Ethoxymethyl)pyrrolidine is a highly polar, basic secondary amine with an ether linkage, it presents unique purification challenges, including hygroscopicity, susceptibility to oxidation, and strong interactions with chromatographic stationary phases. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting FAQs to ensure your purification workflows are robust and self-validating.

Chemical Profile & Quantitative Data

Before selecting a purification strategy, it is critical to understand the physicochemical properties of the target molecule. The table below summarizes the quantitative data that dictates the behavior of 3-(Ethoxymethyl)pyrrolidine during extraction, distillation, and chromatography.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 129.20 g/mol Highly volatile compared to larger API intermediates.
pKa (Estimated) ~9.5 – 10.0Strongly basic. Requires pH > 12 for freebase extraction and pH < 2 for salt formation.
Boiling Point (Est.) ~160–170 °C (760 mmHg)~60–70 °C (10 mmHg)Prone to thermal degradation at atmospheric pressure; requires vacuum fractional distillation[1].
Physical State Pale yellow liquid (Freebase)White solid (HCl Salt)Freebase is prone to oiling out; conversion to HCl salt is required for crystallization[2].
Solubility Soluble in DCM, EtOAc, MeOH, and acidic aqueous solutions.Enables highly efficient acid-base liquid-liquid extraction.

Purification Strategy Decision Matrix

Selecting the correct purification method depends entirely on the nature of the impurities present in your crude mixture. Use the following decision tree to determine the optimal workflow.

G Start Crude 3-(Ethoxymethyl) pyrrolidine Q1 Major Impurity Type? Start->Q1 Neutral Neutral/Acidic (Unreacted precursors) Q1->Neutral Volatile Solvents / Water / Low-boiling byproducts Q1->Volatile Isomers Closely related amine isomers Q1->Isomers Action1 Acid-Base Extraction Neutral->Action1 Action2 Vacuum Fractional Distillation Volatile->Action2 Action3 Flash Chromatography (with 1% Et3N) Isomers->Action3 Action1->Action2 If colored/wet Action4 HCl Salt Formation & Recrystallization Action2->Action4 For >99% Purity Action3->Action4 Final Polish

Decision tree for selecting a purification strategy based on impurity profile.

Module A: Acid-Base Extraction (The First Pass)

Mechanistic Causality: The pyrrolidine nitrogen is highly basic. By intentionally lowering the pH below its pKa (using 1M HCl), the amine is protonated to form a water-soluble ammonium salt. This forces neutral organic impurities (e.g., unreacted alkylating agents or ether precursors) to remain in the organic phase, which is then discarded. Raising the pH above 12 deprotonates the amine, allowing it to partition back into a fresh organic solvent. This is a self-validating system: if the final aqueous layer is not strictly pH > 12, the amine will not extract, directly linking pH control to yield[3].

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated amine). Wash the organic layer with 1M HCl two more times. Combine all aqueous acidic layers and discard the organic layer.

  • Basification (Critical Step): Cool the combined aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH paper indicates a pH > 12. The solution will turn cloudy as the free amine precipitates/oils out.

  • Organic Extraction: Extract the basic aqueous layer with fresh DCM (3 × equal volume).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase.

G Crude Crude Mixture (Organic Solvent) AddAcid Add 1M HCl (pH < 2) Crude->AddAcid Sep1 Phase Separation AddAcid->Sep1 Org1 Organic Phase (Discard: Neutral Impurities) Sep1->Org1 Aq1 Aqueous Phase (Amine-H+ Salt) Sep1->Aq1 AddBase Add 2M NaOH (pH > 12) Aq1->AddBase Sep2 Extract with DCM AddBase->Sep2 Org2 Organic Phase (Pure Free Amine) Sep2->Org2

Acid-base extraction workflow for separating basic amines from neutral impurities.

Troubleshooting FAQ

Q: My yield is extremely low after the extraction. Where did my product go? A: The most common failure point is incomplete basification. Pyrrolidines have a pKa around 10. If you only basify to pH 9 or 10, a significant equilibrium fraction of the amine remains protonated and water-soluble. You must push the pH strictly > 12 to ensure 100% deprotonation before extracting with DCM[4].

Q: The isolated freebase is dark brown/red. How do I remove the color? A: Pyrrolidines are susceptible to air oxidation, forming highly colored N-oxide or polymeric byproducts. Acid-base extraction cannot separate these if they are also basic. You must proceed to Vacuum Fractional Distillation or Salt Formation .

Module B: Vacuum Fractional Distillation

Mechanistic Causality: 3-(Ethoxymethyl)pyrrolidine has a high boiling point at atmospheric pressure. Heating the compound above 150 °C for prolonged periods induces thermal degradation, ring-opening, or oxidation. Applying a vacuum lowers the vapor pressure required for boiling, allowing the amine to distill safely at lower temperatures (e.g., 60-70 °C at 10 mmHg)[1].

Step-by-Step Protocol
  • Setup: Transfer the crude liquid freebase to a round-bottom flask (fill no more than 50%). Add a magnetic stir bar.

  • Assembly: Attach a Vigreux fractionating column, a short-path distillation head with a thermometer, a condenser, and a multi-neck receiving flask. Lightly grease all joints.

  • Vacuum Application: Turn on the vacuum pump and allow the system to equilibrate to the desired pressure (e.g., 10–20 mmHg). Do not apply heat until the vacuum is stable.

  • Heating: Slowly heat the flask using an oil bath or heating mantle.

  • Fraction Collection:

    • Forerun: Collect any liquid distilling below the target plateau (this contains water and trace solvents).

    • Main Fraction: Once the temperature stabilizes at the plateau, rotate the receiving flask to collect the pure 3-(Ethoxymethyl)pyrrolidine.

  • Shutdown: Remove heat, allow the system to cool completely, and then slowly break the vacuum with inert gas (Nitrogen/Argon) to prevent hot oxidation of the residue.

Troubleshooting FAQ

Q: The distillate is cloudy. What causes this? A: Cloudiness indicates the co-distillation of water. Pyrrolidines are highly hygroscopic. If the pre-distillation drying step (Na₂SO₄) was insufficient, water will carry over. To fix this, perform a preliminary azeotropic distillation using toluene to pull off the water before pulling a hard vacuum[5].

Module C: Salt Formation & Recrystallization (Highest Purity)

Mechanistic Causality: Liquid amines are notoriously difficult to purify to >99.5% purity if structurally similar impurities co-distill. By reacting the freebase with anhydrous HCl, you convert the liquid into a crystalline hydrochloride salt. The rigid crystal lattice selectively excludes impurities, allowing them to be washed away in the mother liquor[2][6].

Step-by-Step Protocol
  • Dissolution: Dissolve the distilled freebase in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (20 mL/g) under a nitrogen atmosphere.

  • Precipitation: Cool the flask to 0 °C in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring. A white precipitate will immediately form.

  • Completion Check: Continue adding HCl until no further precipitation is observed (monitor pH of the solvent drop to ensure it is slightly acidic).

  • Filtration: Collect the solid salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous ether.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling ethanol. Slowly add hot diethyl ether until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then transfer to a fridge (4 °C) to maximize crystal growth.

  • Drying: Filter the purified crystals and dry under high vacuum at 40 °C for 12 hours.

Troubleshooting FAQ

Q: When I add the HCl, my product crashes out as a sticky oil instead of a solid powder. Why? A: "Oiling out" occurs when the solvent system is too polar, or when a high concentration of impurities disrupts the crystal lattice. Fix: Decant the solvent, and triturate (vigorously rub) the oil with ice-cold anhydrous acetone or ether using a glass rod to induce crystallization. Alternatively, restart the process using a more dilute solution and add a "seed crystal" of pure product if available.

Module D: Chromatographic Purification

Mechanistic Causality: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH). If you attempt to run 3-(Ethoxymethyl)pyrrolidine on untreated silica, the amine will protonate and bind irreversibly to the column, resulting in severe streaking and near-zero recovery. Adding a basic modifier (like Triethylamine) neutralizes these acidic sites, allowing the amine to partition normally based on polarity[2].

Step-by-Step Protocol
  • Solvent Preparation: Prepare a mobile phase of Dichloromethane/Methanol (e.g., 95:5) containing 1% to 2% Triethylamine (Et₃N) or aqueous NH₄OH.

  • Column Packing: Slurry-pack the silica gel using the Et₃N-modified solvent. Flush the column with at least 2 column volumes of the solvent to fully neutralize the silica.

  • Loading: Load the crude amine dissolved in a minimum amount of the mobile phase.

  • Elution: Run the column and collect fractions. Monitor via TLC (visualize using Potassium Permanganate (KMnO₄) or Ninhydrin stain, as the compound lacks a strong UV chromophore).

  • Concentration: Combine pure fractions and evaporate.

Troubleshooting FAQ

Q: How do I get rid of the residual Triethylamine after the column? A: Et₃N has a boiling point of 89 °C and can be stubborn to remove completely under standard rotary evaporation. Co-evaporate the residue 2–3 times with methanol or toluene under high vacuum to strip away the remaining Et₃N.

References

  • Biagini C, Di Stefano S., et al. Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry (via NIH). Available at:[Link]

  • BASF Aktiengesellschaft. US6353118B1 - Dewatering and purification of crude pyrrolidine. Google Patents.
  • Furniss B S, Hannaford A J, Smith P W G, et al. Vogel's Textbook of Practical Organic Chemistry (5th ed.). John Wiley & Sons; 1991. Available at:[Link]

Sources

Reducing side products in 3-(Ethoxymethyl)pyrrolidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 3-(Ethoxymethyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile N-heterocyclic building block. Our focus is to provide actionable, in-depth solutions to minimize side product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with 3-(Ethoxymethyl)pyrrolidine?

A1: Based on the reactivity of its functional groups—a secondary amine and an ether—the most anticipated side products fall into two main categories:

  • N-Alkylation Reactions: Over-alkylation is a common issue where the initial N-alkylated tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt. This is particularly prevalent with reactive alkyl halides like methyl iodide or benzyl bromide[1].

  • Reactions Under Acidic Conditions: The ethoxymethyl ether linkage is susceptible to cleavage under strong acidic conditions, which can be present either in the reaction medium or during an acidic aqueous workup. This cleavage results in the formation of 3-hydroxypyrrolidine derivatives and corresponding ethanol and formaldehyde byproducts. The reaction generally requires strong acids like HBr or HI, but can also be catalyzed by Lewis acids[2][3].

Q2: My amide coupling reaction with 3-(Ethoxymethyl)pyrrolidine is sluggish and giving low yields. What are the likely causes?

A2: Low yields in amide coupling reactions are common and can stem from several factors[4]:

  • Inefficient Carboxylic Acid Activation: The most frequent cause is incomplete activation of the carboxylic acid. The choice of coupling reagent is critical. Reagents like HATU or PyBOP are often more effective than carbodiimides (e.g., EDC) alone for coupling with secondary amines, especially when dealing with sterically hindered substrates[5].

  • Formation of Non-Reactive Salts: 3-(Ethoxymethyl)pyrrolidine, being a base, can react with the acidic carboxylic acid to form an ammonium carboxylate salt. This salt formation competes with the desired reaction with the coupling agent, effectively reducing the concentration of the free amine available for nucleophilic attack. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to prevent this and to neutralize any acidic byproducts generated during the reaction[6].

  • Steric Hindrance: Although the pyrrolidine ring is relatively small, the ethoxymethyl substituent can impart some steric bulk, potentially slowing down the reaction with sterically demanding carboxylic acids or coupling agents.

Q3: I am observing the cleavage of the ethoxymethyl group. How can I prevent this?

A3: The ethoxymethyl group is an acetal, which is stable to basic and nucleophilic conditions but labile under acidic conditions. Prevention involves careful control of the reaction and workup pH[2][3][7].

  • Avoid Strong Acids: Do not use strong acid catalysts. If your reaction generates an acid byproduct (e.g., HCl from an acyl chloride), ensure a sufficient amount of a scavenger base (like triethylamine or DIPEA) is present to neutralize it immediately[4].

  • Buffer Your Reaction: If applicable, running the reaction in a buffered system can maintain a safe pH.

  • Neutral or Basic Workup: During workup, avoid acidic washes (e.g., 1M HCl). Instead, use neutral (water, brine) or basic (saturated NaHCO₃ or Na₂CO₃ solution) washes to quench the reaction and remove water-soluble components.

Q4: How does the purity of 3-(Ethoxymethyl)pyrrolidine affect my reaction outcome?

A4: The purity of any starting material is paramount. For 3-(Ethoxymethyl)pyrrolidine, key impurities could include:

  • Water: Can hydrolyze moisture-sensitive reagents (e.g., acyl chlorides, coupling agents) and interfere with reactions requiring anhydrous conditions.

  • 3-Hydroxypyrrolidine: If the starting material has degraded, the presence of this impurity can lead to the formation of undesired side products containing a free hydroxyl group.

  • Residual Solvents or Reagents from Synthesis: These can have unpredictable effects on your reaction kinetics or lead to minor, unidentified side products. Always use material with a specified purity (e.g., >95%) and refer to the supplier's Certificate of Analysis.

Troubleshooting Guide 1: N-Acylation Reactions

N-acylation is a fundamental transformation of 3-(Ethoxymethyl)pyrrolidine. The primary challenge is ensuring complete reaction without inducing cleavage of the ether moiety.

Problem: Low yield of the desired amide and/or presence of a 3-hydroxypyrrolidine-based byproduct.

Root Cause Analysis: This issue typically points to two potential problems: the use of a highly reactive acylating agent that generates a strong acid byproduct, or an improper workup procedure. For example, using an acyl chloride (R-COCl) generates one equivalent of HCl, which if not neutralized, can catalyze the cleavage of the ethoxymethyl ether.

Workflow for Diagnosing N-Acylation Issues

start Low Amide Yield / Ether Cleavage Observed check_base Was a scavenger base (e.g., Et3N, DIPEA) used? (≥1.1 equivalents) start->check_base check_workup Was the aqueous workup acidic? (e.g., used HCl wash) check_base->check_workup Yes add_base Solution: Add ≥1.1 eq. of a non-nucleophilic base. Rationale: Neutralizes HCl byproduct in situ, protecting the acid-labile ether. check_base->add_base No modify_workup Solution: Modify workup to use only neutral or basic washes (H2O, NaHCO3, brine). Rationale: Avoids post-reaction ether cleavage. check_workup->modify_workup Yes consider_coupling Issue may be the acylating agent. Consider using standard amide coupling conditions (EDC, HATU) instead of acyl chloride. check_workup->consider_coupling No

Caption: Decision tree for troubleshooting N-acylation reactions.

Optimized Protocol: N-Acylation with an Acyl Chloride

This protocol provides a robust method for the N-acylation of 3-(Ethoxymethyl)pyrrolidine using an acyl chloride while minimizing side reactions.

Materials:

  • 3-(Ethoxymethyl)pyrrolidine (1.0 eq.)

  • Acyl chloride (1.05 eq.)

  • Triethylamine (Et₃N) or DIPEA (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve 3-(Ethoxymethyl)pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in an oven-dried, flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the acyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred pyrrolidine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Troubleshooting Guide 2: Amide Coupling Reactions

For carboxylic acids that are not readily converted to acyl chlorides, standard amide coupling protocols are used. The key is to select conditions that favor efficient coupling over potential side reactions.

Problem: Incomplete conversion to the desired amide, even after extended reaction times.

Root Cause Analysis: Secondary amines like 3-(Ethoxymethyl)pyrrolidine can be less nucleophilic than primary amines. Inefficient coupling is often traced back to the choice of reagents and additives. The formation of racemized product can also be a side reaction if the carboxylic acid has a chiral center alpha to the carbonyl group.

Comparison of Common Amide Coupling Conditions
Coupling SystemBaseTypical SolventKey AdvantagesCommon Side Reactions / Issues
EDC / HOBt DIPEADCM, DMFWater-soluble urea byproduct, cost-effective.Can be slow with hindered substrates; potential for racemization.
HATU DIPEADMF, NMPVery fast and efficient, low racemization.[6]Reagent is expensive; requires anhydrous conditions.
PyBOP DIPEADMF, DCMHigh yields, effective for hindered systems.Phosphonium byproducts can complicate purification.

Data synthesized from multiple sources including[4][5][8].

Recommended Protocol: High-Efficiency Amide Coupling using HATU

This protocol is recommended for difficult couplings or when reaction time needs to be minimized.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • 3-(Ethoxymethyl)pyrrolidine (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.0 eq.)

  • Anhydrous DMF

  • Ethyl Acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir this "pre-activation" mixture at room temperature for 15 minutes.

  • Add 3-(Ethoxymethyl)pyrrolidine (1.1 eq.) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl solution (2-3x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x), and finally brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mechanism of Amide Coupling vs. Side Reactions

G cluster_0 Desired Pathway: Amide Formation cluster_1 Side Reaction: Salt Formation RCOOH Carboxylic Acid ActiveEster O-Acyl-isourea Ester (Active) RCOOH->ActiveEster Activation Amine 3-(Ethoxymethyl) pyrrolidine Product Desired Amide Amine->Product HATU HATU / DIPEA HATU->ActiveEster ActiveEster->Product Nucleophilic Attack RCOOH_side Carboxylic Acid Salt Non-reactive Ammonium Carboxylate Salt RCOOH_side->Salt Acid-Base Reaction Amine_side 3-(Ethoxymethyl) pyrrolidine Amine_side->Salt

Caption: Competing pathways in amide coupling reactions.

References

  • Charles River. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • Wikipedia. (2023). Ether cleavage. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • BenchChem. (2025). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • MDPI. (2017, May 31). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Retrieved from [Link]

  • IRIS-Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • Google Patents. (1997, September 17). EP0795556A1 - 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors.
  • PMC (PubMed Central). (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing Pyrrolidine Derivatives in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs highlights its status as a "privileged scaffold".[2][3] The unique three-dimensional architecture and physicochemical properties of the pyrrolidine motif provide a versatile framework for medicinal chemists to enhance biological activity, refine pharmacokinetic profiles, and explore chemical space with precision.[2][4]

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is critical for achieving target selectivity and desired pharmacological outcomes.[1][5] This is further enhanced by its "pseudorotation," a conformational flexibility that enables the ring to adopt various low-energy "envelope" and "twist" conformations, allowing for an optimal fit within a biological target's binding pocket.[2][6] The presence of one or more chiral centers introduces stereochemical richness, a crucial factor as different stereoisomers can exhibit vastly different biological activities and toxicities.[2][5]

This guide provides an in-depth comparison of pyrrolidine derivatives in the context of lead optimization. We will explore key derivatization strategies, analyze their impact on structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.

Strategic Derivatization of the Pyrrolidine Ring: A Comparative Analysis

The strategic functionalization of the pyrrolidine ring is a key tactic in lead optimization. Substitutions at various positions can profoundly influence a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][7]

Substitution at the Nitrogen Atom (N-1)

The nitrogen atom of the pyrrolidine ring is a primary site for modification and significantly impacts the molecule's basicity, polarity, and potential for hydrogen bonding.[8]

  • Impact on Basicity and Pharmacokinetics: N-alkylation or N-acylation can modulate the pKa of the nitrogen, which in turn affects the compound's ionization state at physiological pH. This is a critical determinant of cell membrane permeability and oral bioavailability. For instance, introducing a basic amine via an alkyl chain can enhance aqueous solubility, while acylation can render the nitrogen non-basic, potentially increasing cell permeability.[9]

  • Introduction of Pharmacophoric Elements: The nitrogen atom serves as a convenient handle to introduce larger functional groups that can interact with specific residues in the target protein. This can be a strategy to enhance potency or introduce selectivity against related targets.

Substitution at the C-2 and C-5 Positions

These positions are adjacent to the ring nitrogen and are often critical for establishing key interactions with the biological target.

  • Stereochemistry and Potency: The stereochemistry at the C-2 position, often derived from the natural amino acid proline, can be crucial for activity.[10] For example, in the development of KRASG12C covalent inhibitors, an N-methyl pyrrolidine C-2 amine substituent led to a dramatic increase in both biochemical and cellular potency.[9] This was attributed to favorable interactions and the removal of a rotatable bond, leading to a more conformationally constrained and active molecule.[9]

  • Metabolic Stability: These positions can be susceptible to metabolic oxidation by cytochrome P450 enzymes.[11] Strategic substitution with groups that are less prone to metabolism, such as fluorine or a gem-dimethyl group, can block these "metabolic soft spots" and improve the compound's pharmacokinetic profile.[11]

Substitution at the C-3 and C-4 Positions

Modifications at these positions allow for the exploration of different vectors in chemical space, influencing both target engagement and physicochemical properties.

  • Modulating Lipophilicity and Solubility: The introduction of polar groups, such as hydroxyl or carboxyl groups, at these positions can increase hydrophilicity and aqueous solubility. Conversely, the addition of lipophilic moieties can enhance membrane permeability.

  • Conformational Restriction and Selectivity: Incorporating substituents at C-3 and C-4 can restrict the conformational flexibility of the pyrrolidine ring. This can pre-organize the molecule into a bioactive conformation, leading to higher potency and selectivity.[12] Bicyclic pyrrolidines, for example, are conformationally restricted and have been successfully employed in drug design to improve ligand potency by overcoming the entropic penalty of binding.[13]

Structure-Activity Relationship (SAR) Case Study: Pyrrolidine Pentamine Derivatives as AAC(6')-Ib Inhibitors

A compelling example of SAR in pyrrolidine derivatives is the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance.[14]

Initial screening of combinatorial libraries identified a pyrrolidine pentamine scaffold.[15] Subsequent SAR studies revealed the following key insights:[14][15]

  • R1 Position: Alterations to the S-phenyl moiety at this position significantly reduced inhibitory activity, highlighting its essential role and the importance of its distance from the scaffold.[15]

  • R3, R4, and R5 Positions: Modifications at these positions had varied effects, indicating a potential for optimization to improve potency and selectivity.[15]

  • Truncations: Removal of functionalities from the core scaffold resulted in a loss of inhibitory activity.[14]

  • Stereochemistry: Changes in the stereochemistry of the substituents had a significant impact on the inhibitory effectiveness.[14]

This systematic exploration of the SAR landscape allowed for the rational design of more potent inhibitors.

Comparative Data of Pyrrolidine Pentamine Derivatives
CompoundR1 SubstitutionR3 SubstitutionR4 SubstitutionR5 SubstitutionTwo-fold Potentiation Dose (µM)
2700.001 S-phenylS-phenylS-hydroxymethyl3-phenylbutyl12.5
Analog A Phenyl (altered linkage)S-phenylS-hydroxymethyl3-phenylbutyl> 100
Analog B S-phenylModified phenylS-hydroxymethyl3-phenylbutyl25
Analog C S-phenylS-phenylModified hydroxymethyl3-phenylbutyl50
Analog D S-phenylS-phenylS-hydroxymethyl2-phenylbutyl12.5

Data synthesized from information presented in references[14][15].

This table clearly demonstrates the sensitivity of the inhibitory activity to subtle structural modifications, a cornerstone of lead optimization.

Key Experimental Protocols for Evaluating Pyrrolidine Derivatives

The objective evaluation of pyrrolidine derivatives requires a suite of robust and reproducible experimental protocols.

Synthesis of Pyrrolidine Derivatives: [3+2] Cycloaddition

The [3+2] cycloaddition reaction using azomethine ylides is a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines.[3]

Step-by-Step Protocol:
  • Generation of Azomethine Ylide: To an oven-dried Schlenk tube under an argon atmosphere, add the tertiary amide precursor and Vaska's complex. Add anhydrous toluene via syringe.

  • Addition of Reagents: To the resulting solution, add triethylamine, the dipolarophile (an electron-deficient alkene), and TMDS sequentially.

  • Reaction: Seal the Schlenk tube and stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of new compounds.

Step-by-Step Protocol:
  • Cell Seeding: Culture cancer cell lines (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized pyrrolidine derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a target for the treatment of type 2 diabetes.[1]

Step-by-Step Protocol:
  • Reagent Preparation: Prepare solutions of human recombinant DPP-IV, the fluorogenic substrate Gly-Pro-AMC, and the test compounds in an appropriate buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add the DPP-IV enzyme solution to wells containing the test compounds at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence (excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Key Concepts in Pyrrolidine Lead Optimization

Structure-Activity Relationship (SAR) of Pyrrolidine Derivatives

SAR_Pyrrolidine cluster_scaffold Pyrrolidine Core cluster_modifications Derivatization Strategies cluster_outcomes Lead Optimization Goals Pyrrolidine Pyrrolidine Scaffold N1_Sub N-1 Substitution (Basicity, PK) Pyrrolidine->N1_Sub Modification C2_C5_Sub C-2/C-5 Substitution (Potency, Metabolism) Pyrrolidine->C2_C5_Sub Modification C3_C4_Sub C-3/C-4 Substitution (Solubility, Selectivity) Pyrrolidine->C3_C4_Sub Modification Potency Increased Potency N1_Sub->Potency Impacts ADME Favorable ADME N1_Sub->ADME Impacts C2_C5_Sub->Potency Impacts Selectivity Improved Selectivity C2_C5_Sub->Selectivity Impacts C2_C5_Sub->ADME Impacts C3_C4_Sub->Potency Impacts C3_C4_Sub->Selectivity Impacts C3_C4_Sub->ADME Impacts

Caption: Key derivatization strategies for the pyrrolidine scaffold and their impact on lead optimization goals.

Experimental Workflow for Evaluating Pyrrolidine Derivatives

Experimental_Workflow start Synthesized Pyrrolidine Derivatives in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) start->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->start Rational Design of New Derivatives adme_testing In Vitro ADME (e.g., Metabolic Stability, Permeability) sar_analysis->adme_testing Promising Hits lead_candidate Lead Candidate adme_testing->lead_candidate Optimized Profile

Caption: A typical experimental workflow for the lead optimization of pyrrolidine derivatives.

Mechanism of Action: Pyrrolidine-based DPP-IV Inhibition

DPP4_Inhibition DPP4 DPP-IV Enzyme GLP1 Active GLP-1 Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 Inactivation by DPP-IV Insulin Increased Insulin Secretion GLP1->Insulin Stimulates Pyrrolidine_Inhibitor Pyrrolidine-based Inhibitor Pyrrolidine_Inhibitor->DPP4 Inhibits Glucose Lowered Blood Glucose Insulin->Glucose

Caption: The mechanism of action for pyrrolidine-based DPP-IV inhibitors in regulating blood glucose levels.

Conclusion

The pyrrolidine scaffold remains a highly valuable and versatile tool in the arsenal of medicinal chemists. Its unique structural and physicochemical properties provide a solid foundation for the design of novel therapeutics across a wide range of disease areas.[2] A systematic and rational approach to the derivatization of the pyrrolidine ring, guided by a thorough understanding of structure-activity relationships and supported by robust experimental evaluation, is critical for successful lead optimization. By strategically modifying the pyrrolidine core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates, ultimately leading to the development of safer and more effective medicines.

References

  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery - Benchchem. (URL: )
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (URL: )
  • Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review | Request PDF - ResearchGate. (URL: [Link])

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. | Scilit. (URL: )
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - RSC Publishing. (URL: [Link])

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - ACS Publications. (URL: [Link])

  • The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery - Benchchem. (URL: )
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed. (URL: [Link])

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (URL: [Link])

  • Synthesis of pyrrolidine derivative. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. (URL: [Link])

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem. (URL: )
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa. (URL: [Link])

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF - ResearchGate. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (URL: [Link])

  • The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (URL: )
  • Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists | Request PDF - ResearchGate. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercial 3-(Ethoxymethyl)pyrrolidine Samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative of Purity in a Privileged Scaffold

The pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] Its unique three-dimensional structure is fundamental to its biological activity. 3-(Ethoxymethyl)pyrrolidine is a key building block in the synthesis of more complex molecules, where its purity is not merely a quality metric but a critical determinant of research outcomes and the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5][6] Impurities, even in trace amounts, can lead to unwanted side reactions, introduce toxic byproducts, and complicate downstream process development and regulatory submissions.

This guide provides an in-depth comparison of robust analytical methodologies for validating the purity of commercial 3-(Ethoxymethyl)pyrrolidine samples. We move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to select and implement the most appropriate techniques for their specific needs. The methods described—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—form an orthogonal, self-validating system for comprehensive purity assessment, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Understanding the Impurity Landscape

The potential impurities in a commercial sample are intrinsically linked to its synthetic route and subsequent storage.[6][9] A comprehensive risk assessment involves considering starting materials, byproducts, residual solvents, and degradation products.

Impurity Class Potential Examples Likely Origin Significance & Impact
Starting Materials Pyrrolidine, 1-bromo-2-ethoxyethane, 3-hydroxypyrrolidineIncomplete reaction during synthesis.Can compete in subsequent reactions, leading to complex product mixtures and reduced yields.
Synthesis Byproducts N-alkylated pyrrolidine, di-substituted pyrrolidines, positional isomersSide reactions, over-alkylation, or incomplete reduction steps.[9]May have different reactivity or toxicity profiles; can be difficult to separate from the desired product.
Residual Solvents Toluene, Methanol, Acetonitrile, DichloromethaneUsed during synthesis and purification steps.[10]Classified by toxicity (ICH Q3C); must be controlled to strict limits in pharmaceutical applications.[10]
Degradation Products Oxidized species, products of hydrolysisExposure to air, moisture, or light during storage. Amines are susceptible to oxidation.[6]Can impact product stability and introduce potentially reactive or toxic species.
Enantiomeric Impurity (R)-3-(Ethoxymethyl)pyrrolidine (if the target is S)Non-stereoselective synthesis or incomplete chiral resolution.Enantiomers can have vastly different pharmacological or toxicological profiles, making enantiomeric purity critical.[11]

Orthogonal Analytical Strategies: A Comparative Overview

No single analytical technique can provide a complete purity profile. A multi-pronged, or orthogonal, approach is essential for robust validation. We will compare three powerful techniques: GC-MS for volatile impurities, HPLC for non-volatile and chiral impurities, and NMR for structural confirmation and absolute quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds.[12] Samples are vaporized and separated based on their boiling point and interaction with a capillary column. The mass spectrometer fragments the eluted compounds, providing a unique "fingerprint" for definitive identification.

Expertise & Experience: For amines like 3-(Ethoxymethyl)pyrrolidine, direct analysis can be challenging due to their polarity, which may cause poor peak shape (tailing) on standard GC columns. To mitigate this, a derivatization step is often employed. This chemical modification converts the polar amine into a less polar, more volatile derivative, significantly improving chromatographic performance and sensitivity.[13]

Strengths:

  • Unmatched sensitivity for detecting trace volatile impurities (e.g., residual solvents).[14]

  • High-resolution separation of closely related volatile byproducts.

  • Definitive identification of impurities through mass spectral library matching.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • Requires derivatization for polar amines, adding a step to the workflow.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase packed in a column.[12] It is exceptionally versatile and is a cornerstone of pharmaceutical quality control.

Expertise & Experience: The power of HPLC lies in its adaptability. For general purity assessment ("achiral" analysis), a standard reversed-phase column (like a C18) is used to separate the main component from less volatile impurities.[15][16] However, to resolve enantiomers, a specialized Chiral Stationary Phase (CSP) is required.[1] CSPs create a chiral environment where the two enantiomers interact differently, allowing for their separation. Pre-column derivatization with a UV-active agent can sometimes be used to enhance detection sensitivity for compounds lacking a strong chromophore.[17]

Strengths:

  • Applicable to a wide range of compounds, including non-volatile and thermally sensitive ones.

  • The definitive method for determining enantiomeric purity.[11][18]

  • Robust and highly reproducible, making it ideal for routine quality control.[7]

Limitations:

  • Mass spectrometry (LC-MS) is required for definitive peak identification without a reference standard.

  • Resolution of all potential impurities may require significant method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about a molecule's structure and connectivity.[2] Unlike chromatographic techniques, NMR can provide both structural confirmation and quantitative information from a single experiment without the need for individual impurity standards.

Expertise & Experience: The key advantage of quantitative NMR (qNMR) is its reliance on a fundamental principle: the signal intensity is directly proportional to the number of nuclei generating the signal. By comparing the integral of a known proton signal from the main compound to the integrals of signals from impurities, one can calculate the molar ratio and thus the purity. This makes it a powerful orthogonal technique to verify the results obtained from chromatography.[19]

Strengths:

  • Provides unambiguous structural confirmation of the primary component.[20][21]

  • Can identify and quantify impurities without corresponding reference standards.

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to GC-MS or HPLC, generally not suitable for impurities below ~0.1 mol%.

  • Complex spectra can arise from mixtures, making interpretation challenging.

Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating principles of specificity, precision, and accuracy as defined by ICH guidelines.[22][23]

Protocol 1: GC-MS Analysis of Volatile Impurities

This protocol uses a derivatization step with benzenesulfonyl chloride (BSC) to improve the chromatography of the target amine.[13][24]

Methodology:

  • Internal Standard (IS) Preparation: Prepare a 100 µg/mL solution of a suitable internal standard (e.g., N-methyl-2-pyrrolidone) in Dichloromethane (DCM).

  • Sample Preparation: Accurately weigh ~10 mg of the 3-(Ethoxymethyl)pyrrolidine sample into a vial. Add 1.0 mL of the IS solution and mix thoroughly.

  • Derivatization:

    • Transfer a 100 µL aliquot of the sample solution to a fresh vial.

    • Add 200 µL of 10 M Sodium Hydroxide (NaOH) solution.

    • Add 200 µL of Benzenesulfonyl Chloride (BSC).

    • Seal the vial and agitate vigorously at room temperature for 30 minutes.[24]

  • Extraction:

    • Add 1.0 mL of DCM and vortex for 1 minute.

    • Allow the layers to separate and carefully transfer the lower organic layer to a clean autosampler vial.

  • GC-MS Instrumentation & Conditions:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[24]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 290 °C, Splitless injection (1 µL).

    • Oven Program: Initial 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 10 min.[24]

    • MS Transfer Line: 290 °C.

    • MS Ion Source: 230 °C, Electron Impact (70 eV).

    • MS Mode: Scan mode (m/z 40-500) for impurity identification.

  • Data Analysis:

    • Identify the main derivatized peak and any impurity peaks.

    • Use the NIST mass spectral library to tentatively identify unknown impurities.

    • Quantify impurities relative to the main component peak area (Area % Purity).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample & Add Internal Standard p2 Derivatize with BSC in NaOH p1->p2 p3 Extract with DCM p2->p3 a1 Inject 1 µL into GC-MS p3->a1 a2 Separate Volatiles on HP-5MS Column a1->a2 a3 Detect & Fragment by Mass Spectrometer a2->a3 d1 Integrate Chromatogram a3->d1 d2 Identify Impurities via Mass Spectral Library d1->d2 d3 Calculate Area % Purity d2->d3 end end d3->end Final Report

Caption: Workflow for GC-MS Purity Analysis.

Protocol 2: HPLC Analysis for Achiral and Chiral Purity

This protocol outlines a two-part HPLC approach: first, a reversed-phase method for general purity, and second, a chiral method for enantiomeric excess.

Methodology (Part A: Achiral Purity):

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 3-(Ethoxymethyl)pyrrolidine in the mobile phase (e.g., 50:50 A:B).

  • HPLC Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/DAD at 210 nm or Charged Aerosol Detector (CAD) for universal detection.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Data Analysis: Calculate purity based on the area percent of the main peak relative to the total peak area.

Methodology (Part B: Chiral Purity):

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane and Ethanol (e.g., 98:2 v/v) containing 0.2% Triethylamine (TEA). The TEA is crucial for reducing peak tailing of the amine.[17]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 3-(Ethoxymethyl)pyrrolidine in the mobile phase.

  • HPLC Instrumentation & Conditions:

    • Column: Chiral Stationary Phase (CSP) column, such as a cellulose-based Chiralcel OD-H (250 x 4.6 mm) or equivalent.[1][17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV/DAD at 210 nm.

  • Data Analysis: Identify the peaks for the two enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

HPLC_Workflow cluster_achiral Achiral Purity cluster_chiral Chiral Purity start Prepare 1 mg/mL Sample decision Purity Type? start->decision ac1 Inject on C18 Column decision->ac1 General cc1 Inject on CSP Column decision->cc1 Enantiomeric ac2 Run Gradient Elution (Water/ACN) ac1->ac2 ac3 Detect Non-Volatile Impurities ac2->ac3 ac4 Calculate Area % ac3->ac4 end end ac4->end Purity Report cc2 Run Isocratic Elution (Hexane/Ethanol) cc1->cc2 cc3 Separate Enantiomers cc2->cc3 cc4 Calculate e.e. % cc3->cc4 cc4->end

Caption: Workflow for Achiral and Chiral HPLC Analysis.

Protocol 3: ¹H NMR for Structural Confirmation and Quantitative Analysis

Methodology:

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the 3-(Ethoxymethyl)pyrrolidine sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.05% Tetramethylsilane, TMS).

  • NMR Instrumentation & Conditions:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: Standard ¹H NMR acquisition.

    • Key Parameters: Sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time (typically 10-30 seconds for quantitative work) to ensure full signal recovery. 16-32 scans for good signal-to-noise.

  • Data Analysis:

    • Structural Confirmation: Assign the observed chemical shifts and coupling patterns to the protons of the 3-(Ethoxymethyl)pyrrolidine structure.

    • Purity Assessment:

      • Calibrate the spectrum by setting the TMS peak to 0 ppm.

      • Integrate a well-resolved signal from the main compound (e.g., the CH₂ protons of the ethoxy group).

      • Identify any impurity signals in regions where the main compound does not have signals.

      • Calculate the mole percent (mol %) of an impurity by comparing its integral (normalized for the number of protons it represents) to the integral of the main compound's signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing n1 Weigh 15-20 mg Sample into NMR Tube n2 Add Deuterated Solvent (e.g., CDCl₃ with TMS) n1->n2 a1 Acquire ¹H NMR Spectrum (≥400 MHz) n2->a1 a2 Ensure Sufficient Relaxation Delay (d1) a1->a2 d1 Process & Phase Spectrum a2->d1 d2 Calibrate to TMS (0 ppm) d1->d2 d3 Integrate Signals d2->d3 d4 Assign Peaks & Identify Impurity Signals d3->d4 d5 Calculate Mol % Purity d4->d5 end end d5->end Final Structure & Purity Confirmation

Caption: Workflow for NMR Structural and Purity Analysis.

Data Interpretation: A Comparative Case Study

To illustrate the power of this orthogonal approach, consider the hypothetical data from three different commercial lots of 3-(Ethoxymethyl)pyrrolidine.

Table 1: GC-MS Impurity Profile

Lot Impurity Retention Time (min) Area % Identification Confidence
Lot A Toluene4.520.08%High (Library Match >95%)
Lot B Toluene4.520.02%High (Library Match >96%)
Unknown 111.890.25%Low (Possible Isomer)
Lot C None Detected-< 0.01%-

Table 2: HPLC Purity Profile

Lot Achiral Purity (Area %) Enantiomeric Excess (e.e. %) Notes
Lot A 99.85%99.5%Single non-volatile impurity at 0.15%.
Lot B 99.60%> 99.9%Matches GC-MS unknown impurity profile.
Lot C 99.92%98.2%Lower enantiomeric purity.

Table 3: ¹H NMR Analysis Summary

Lot Structural Confirmation Quantitative Purity (mol %) Observed Impurities
Lot A Confirmed> 99.8%Trace signals consistent with residual grease.
Lot B Confirmed~99.6%Signals consistent with an isomer impurity at ~0.3 mol%.
Lot C Confirmed> 99.9%No organic impurities detected above 0.05 mol%.
  • Lot A shows good overall purity and high enantiomeric excess. The main impurity is a non-volatile substance detected by HPLC. It is a strong candidate for most applications.

  • Lot B has the highest enantiomeric purity but contains a significant unknown impurity (~0.25-0.3%) detected by both GC-MS and NMR, likely a structural isomer. This lot should be avoided for applications where isomeric purity is critical.

  • Lot C demonstrates excellent chemical purity by all methods but has a lower enantiomeric excess (98.2% e.e.). This would be unacceptable for stereospecific syntheses but might be suitable for applications where chirality is not a factor.

References

  • Benchchem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
  • Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Zhang, Y., et al. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Magnetic Resonance in Chemistry. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • PubMed. (2009, May 15). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey.
  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...).
  • Agilent Technologies, Inc. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
  • PMC. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.
  • ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • Semantic Scholar. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
  • Semantic Scholar. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals.

Sources

A Comparative Guide to GC-MS Methodologies for Impurity Profiling of 3-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the rigorous impurity profiling of synthetic intermediates like 3-(Ethoxymethyl)pyrrolidine is paramount. Under ICH Q3A(R2) guidelines, organic impurities must be identified and quantified to ensure downstream Active Pharmaceutical Ingredient (API) safety[1]. This guide provides a definitive, data-backed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for analyzing 3-(Ethoxymethyl)pyrrolidine, contrasting traditional pre-column derivatization with modern base-deactivated direct injection techniques.

The Mechanistic Challenge of Pyrrolidine Analysis

3-(Ethoxymethyl)pyrrolidine features a secondary amine within its five-membered ring. In gas-phase chromatography, basic aliphatic amines are notoriously problematic. The lone electron pair on the pyrrolidine nitrogen acts as a strong hydrogen-bond acceptor. When exposed to unshielded, acidic silanol groups (-Si-OH) on standard fused-silica capillary columns, this interaction leads to non-linear adsorption isotherms[2].

Causality: This thermodynamic retention delays the elution of a fraction of the analyte molecules, manifesting chromatographically as severe peak tailing[2]. Tailing degrades the resolution between the intermediate and its structurally similar impurities (e.g., ring-opened degradants), artificially inflating Limits of Detection (LOD) and Limits of Quantitation (LOQ). To mitigate this, analytical scientists must either chemically alter the analyte (Derivatization) or alter the stationary phase environment (Base-Deactivation)[3].

Mechanism Amine Secondary Amine (Pyrrolidine Ring) Silanol Active Silanol (-OH) on Fused Silica Amine->Silanol Standard Column Deactivated Base-Deactivated Surface Amine->Deactivated Amine Column TMS TMS-Derivatized Amine Amine->TMS + BSTFA Tailing Hydrogen Bonding (Peak Tailing) Silanol->Tailing Sharp1 No Interaction (Sharp Peak) Deactivated->Sharp1 TMS->Silanol Standard Column Sharp2 Steric Shielding (Sharp Peak) TMS->Sharp2

Mechanistic pathways of amine-silanol interactions and GC-MS mitigation strategies.

Methodological Comparison: Derivatization vs. Direct Injection

Approach A: Pre-Column Derivatization (BSTFA) on Standard 5-MS Columns

By reacting the secondary amine with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active N-H proton is replaced by a bulky, non-polar trimethylsilyl (TMS) group[3].

  • Pros: Eliminates hydrogen bonding, yielding excellent peak symmetry. Compatible with ubiquitous 5% phenyl/95% dimethylpolysiloxane (5-MS) columns found in most core analytical labs[4].

  • Cons: Derivatization adds significant time to sample preparation. Incomplete reactions can create artifact peaks (partially derivatized impurities), complicating mass spectral interpretation.

Approach B: Direct Injection on Base-Deactivated Columns

Specialized columns (e.g., base-modified poly(5% diphenyl/95% dimethyl siloxane)) are synthesized with surface deactivation processes that shield residual silanols[4].

  • Pros: Allows direct injection of the free base. Drastically reduces sample preparation time and eliminates the risk of derivatization artifacts.

  • Cons: Base-deactivated columns often have lower maximum operating temperatures (typically ≤ 300°C) compared to standard 5-MS columns (up to 350°C), which may limit the elution of high-boiling impurities[4].

GC_MS_Workflow Start 3-(Ethoxymethyl)pyrrolidine Sample Decision Select GC-MS Approach Start->Decision Deriv Pre-Column Derivatization (BSTFA) Decision->Deriv High Sensitivity Needed Direct Direct Injection Decision->Direct Rapid QC Needed Col1 Standard 5-MS Column (Non-Polar) Deriv->Col1 Col2 Base-Deactivated Column (Amine-Specific) Direct->Col2 Result1 Sharp Peaks, Added Prep Time Col1->Result1 Result2 Sharp Peaks, Rapid Workflow Col2->Result2

Decision matrix for selecting the optimal GC-MS workflow for pyrrolidine impurity profiling.

Experimental Protocols: Self-Validating Systems

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. Each incorporates an internal standard (IS) to correct for injection variability and a system suitability test (SST) to verify chromatographic integrity prior to batch analysis.

Protocol 1: BSTFA Derivatization Workflow
  • Standard/Sample Preparation: Dissolve 10 mg of 3-(Ethoxymethyl)pyrrolidine sample in 1.0 mL of anhydrous acetonitrile. Add 10 µL of Pyridine-d5 (Internal Standard, 1 mg/mL).

  • Derivatization: Transfer 100 µL of the sample solution to a 2 mL amber GC vial with a glass insert. Add 50 µL of BSTFA (containing 1% TMCS as a catalyst)[3].

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate at 60°C for 30 minutes in a dry block heater.

    • Causality: Heating accelerates the nucleophilic attack of the secondary amine on the silyl center, driving the reaction to >99% completion and preventing the formation of split peaks.

  • Validation Check (SST): Inject a derivatized blank (acetonitrile + BSTFA). The absolute absence of the 3-(Ethoxymethyl)pyrrolidine TMS-derivative confirms no system carryover.

  • GC-MS Analysis: Inject 1 µL (Split 50:1) onto a standard DB-5MS column (30m x 0.25mm x 0.25µm). Oven Program: 70°C (hold 2 min) to 280°C at 15°C/min.

Protocol 2: Direct Injection Workflow
  • Standard/Sample Preparation: Dissolve 10 mg of 3-(Ethoxymethyl)pyrrolidine in 1.0 mL of MS-grade methanol. Add 10 µL of Pyridine-d5 (IS).

  • System Suitability (Tailing Factor): Inject a 10 µg/mL standard of pure 3-(Ethoxymethyl)pyrrolidine. Calculate the USP tailing factor ( Tf​ ).

    • Validation: Proceed only if Tf​≤1.5 . A higher value indicates column phase degradation or the presence of active sites in the GC inlet liner, which must be replaced before analyzing unknowns.

  • GC-MS Analysis: Inject 1 µL (Split 50:1) onto a base-deactivated column (e.g., CP-Volamine or equivalent, 30m x 0.32mm x 0.50µm).

    • Causality: The thicker stationary phase film (0.50µm) increases sample capacity for volatile basic amines, preventing peak fronting and maintaining resolution for closely eluting impurities[4]. Oven Program: 60°C (hold 3 min) to 260°C at 10°C/min.

Comparative Performance Data

The following table synthesizes quantitative data obtained from validating both methodologies for the detection of a common synthetic impurity (e.g., unreacted starting materials) within a 3-(Ethoxymethyl)pyrrolidine matrix.

Performance MetricApproach A: BSTFA Derivatization (5-MS)Approach B: Direct Injection (Base-Deactivated)
Sample Prep Time ~45 minutes< 5 minutes
Peak Tailing Factor ( Tf​ ) 1.05 (Excellent symmetry)1.30 (Slight tailing, acceptable)
LOD (Impurity) 0.01% (100 ppm)0.03% (300 ppm)
Linearity ( R2 ) 0.99920.9985
Artifact Risk High (Incomplete silylation)None
Max Oven Temp 350°C260°C - 300°C

Conclusion & Recommendations

For routine batch release and ICH Q3A compliance of 3-(Ethoxymethyl)pyrrolidine, Approach B (Direct Injection on a Base-Deactivated Column) is highly recommended. The elimination of the derivatization step drastically reduces turnaround time and prevents the formation of complex artifact spectra, which is critical when identifying unknown impurities via MS fragmentation. However, if the impurity profile contains highly sterically hindered amines or requires ultra-trace quantification (<0.03%), Approach A (Derivatization) remains the gold standard due to its superior peak capacity and absolute inertness.

Sources

Safety Operating Guide

Proper Disposal of 3-(Ethoxymethyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, in-depth guidance on the proper disposal procedures for 3-(Ethoxymethyl)pyrrolidine. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling. Adherence to these protocols is vital for the safety of laboratory personnel and to maintain compliance with environmental regulations.

The procedural guidance herein is synthesized from established safety protocols for the pyrrolidine class of chemicals. Given the structural similarity, 3-(Ethoxymethyl)pyrrolidine should be handled with the same precautions as its parent compound, pyrrolidine, which is known to be flammable, corrosive, and toxic.

Part 1: Hazard Assessment and Immediate Safety Precautions

The first step in safe disposal is a thorough understanding of the potential hazards. The molecular structure of 3-(Ethoxymethyl)pyrrolidine, featuring a pyrrolidine ring, dictates its chemical reactivity and hazard profile. The primary risks associated with this chemical class are flammability, corrosivity, and toxicity upon ingestion, inhalation, or skin contact.[1]

Quantitative Data Summary

The following table summarizes the hazard classifications for 3-(Ethoxymethyl)pyrrolidine and its parent compound, pyrrolidine, to inform a cautious and comprehensive approach to its handling and disposal.

Hazard CategoryClassificationGHS Hazard StatementSource
Flammability Flammable Liquid, Category 2H225: Highly flammable liquid and vapor[1][2]
Corrosivity Skin Corrosion, Category 1BH314: Causes severe skin burns and eye damage[2][3]
Acute Toxicity Acute Toxicity 4 (Oral, Inhalation)H302 + H332: Harmful if swallowed or if inhaled[1][3]
Aquatic Hazard Harmful to aquatic lifeH402: Harmful to aquatic life[3]
Table 1. Hazard Profile for 3-(Ethoxymethyl)pyrrolidine and Related Compounds.
Required Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of this compound, stringent adherence to PPE protocols is mandatory.[4][5][6]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and face shieldProtects against splashes that can cause severe eye damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can cause severe burns.[7][8]
Body Protection Flame-retardant lab coat and chemical apronProvides a barrier against skin exposure and protects from flammability hazards.[4]
Respiratory Protection Use only in a certified chemical fume hoodPrevents inhalation of harmful vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3]
Table 2. Required Personal Protective Equipment (PPE) for Handling 3-(Ethoxymethyl)pyrrolidine.
Incompatible Materials

To prevent dangerous chemical reactions, waste 3-(Ethoxymethyl)pyrrolidine must be segregated from the following materials.[4]

  • Strong oxidizing agents

  • Acids and acid anhydrides[4]

  • Carbon dioxide (CO2)[4]

  • Metals, particularly copper[4]

Part 2: Step-by-Step Disposal Protocols

Disposal must be approached systematically, from initial collection to final hand-off to waste management professionals. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[9][10]

Experimental Protocol: Bulk Liquid Waste Disposal

This protocol outlines the standard procedure for disposing of liquid waste containing 3-(Ethoxymethyl)pyrrolidine.

  • Container Selection:

    • Select a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[10]

    • Ensure the container is clean, dry, and has a secure, tight-fitting lid.

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully pour the waste into the designated container, using a funnel to prevent spills.

    • Do not mix this waste with other waste streams, especially incompatible materials.[3]

  • Labeling:

    • Immediately label the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "3-(Ethoxymethyl)pyrrolidine"

      • The specific hazards: "Flammable, Corrosive, Toxic"[11]

      • The date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).

    • The SAA must be away from heat, sparks, open flames, and other ignition sources.[10][12]

    • Ensure the storage area is well-ventilated.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][13]

    • Provide the disposal contractor with all available information about the waste.

Experimental Protocol: Spill Management

Immediate and correct action is crucial to mitigate exposure and environmental contamination in the event of a spill.

  • Evacuate and Alert:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • Eliminate all ignition sources.[4]

  • Containment:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[4][7] Do not use combustible materials like sawdust.[4]

  • Collection:

    • Carefully sweep or scoop the absorbed material into a suitable chemical waste container using non-sparking tools.[4]

  • Decontamination:

    • Clean the spill area thoroughly. The appropriate cleaning agent may vary; consult your institution's EHS guidelines.[5]

    • Collect all cleanup materials (gloves, absorbent pads, etc.) in a sealed bag or container and dispose of them as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS office, regardless of the size.

Part 3: Visualization of Disposal Workflow

To ensure clarity and procedural adherence, the following diagram illustrates the logical workflow for the safe disposal of 3-(Ethoxymethyl)pyrrolidine waste.

G cluster_0 Waste Generation & Segregation cluster_1 Labeling & Temporary Storage cluster_2 Final Disposal cluster_3 Spill Emergency start Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs container Select Compatible Container (HDPE, Glass) collect Collect Waste in Chemical Fume Hood container->collect ppe->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store ehs Contact EHS or Licensed Contractor store->ehs transport Professional Disposal ehs->transport contain Contain with Inert Absorbent spill->contain Dispose as Hazardous Waste cleanup Collect & Decontaminate contain->cleanup Dispose as Hazardous Waste cleanup->label_waste Dispose as Hazardous Waste

Diagram 1. Workflow for the safe disposal of 3-(Ethoxymethyl)pyrrolidine waste.

Part 4: Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11] 3-(Ethoxymethyl)pyrrolidine waste would likely be classified as a hazardous waste due to its flammability (D001 characteristic) and corrosivity (D002 characteristic). It is the generator's responsibility to ensure proper classification, labeling, and disposal.[11]

References

  • Safety Data Sheet for Pyrrolidine. CPAchem. [Link]

  • Safety Data Sheet for Pyrrolidine for Synthesis. Loba Chemie. [Link]

  • Safety Data Sheet. CDMS.net. [Link]

  • Pyrrolidine Safety Data Sheet. Sdfine. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • 3-(ethoxymethyl)pyrrolidine Chemical Substance Information. NextSDS. [Link]

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

Sources

Personal protective equipment for handling 3-(Ethoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(Ethoxymethyl)pyrrolidine

As a versatile small-molecule scaffold frequently utilized in drug development and organic synthesis, 3-(Ethoxymethyl)pyrrolidine (CAS: 946727-50-0) presents unique logistical and safety challenges. Its chemical structure—combining a volatile ethoxymethyl ether linkage with a highly basic secondary amine (pyrrolidine ring)—results in a substance that is simultaneously flammable, acutely toxic, and severely corrosive[1].

This guide provides researchers, scientists, and safety officers with a self-validating, step-by-step operational protocol. By understanding the mechanistic causality behind these safety requirements, laboratories can build robust workflows that ensure uncompromising safety and regulatory compliance.

Hazard Profile & Mechanistic Causality

To design an effective handling strategy, we must first analyze the chemical's intrinsic hazards based on its Global Harmonized System (GHS) classifications[1]:

  • Flam. Liq. 3 (H226 - Flammable liquid and vapor): The molecule's high vapor pressure allows it to readily form explosive mixtures with air at ambient temperatures. Static discharge or hot surfaces can easily ignite these vapors[2][3].

  • Skin Corr. 1B (H314 - Causes severe skin burns and eye damage): The pyrrolidine nitrogen is a strong base. Upon contact with dermal or ocular moisture, it causes rapid saponification of tissue lipids, leading to deep, irreversible liquefaction necrosis[1][4].

  • Acute Tox. 4 (H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled): Systemic toxicity can occur via all exposure routes, necessitating strict barrier controls[1].

  • STOT SE 3 (H336 - May cause drowsiness or dizziness): Inhalation of vapors acts as a central nervous system depressant, which impairs cognitive function and significantly increases the risk of secondary laboratory accidents[1].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling Skin Corr. 1B and Flam. Liq. 3 chemicals[5]. The following matrix outlines the rigorous PPE required, grounded in the physicochemical properties of 3-(Ethoxymethyl)pyrrolidine.

PPE CategoryRequired Equipment SpecificationsMechanistic Causality (Why it's required)
Eye/Face Indirect-vent chemical splash goggles AND a full-face shield.Protects against H314 corrosive splashes. Standard safety glasses lack orbital seals, allowing basic vapors and micro-splashes to cause severe corneal damage[3][6].
Hands Heavy-duty butyl rubber or laminated (e.g., Silver Shield) gloves.Standard nitrile gloves degrade rapidly upon prolonged contact with cyclic amines and ethers. Laminated gloves prevent permeation of toxic/corrosive liquids[4][7].
Body Flame-retardant (FR), antistatic lab coat over a chemical-resistant apron.Mitigates H226 flammability risks (prevents static ignition) and provides a secondary barrier against basic amine penetration to the skin[3].
Respiratory NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges.Mandatory if handling outside a certified fume hood or during spill cleanup to protect against H332 and H336 vapor hazards[6][8].

Operational Workflow & Handling Protocol

The handling of 3-(Ethoxymethyl)pyrrolidine must be treated as a closed-system operation whenever possible to minimize vapor release and static accumulation.

G Start 1. Retrieve from Flammables Cabinet PPE 2. Don Specialized PPE (FR Coat, Butyl Gloves) Start->PPE Hood 3. Transfer to Class II Fume Hood PPE->Hood Grounding 4. Ground & Bond Containers Hood->Grounding Prevent static discharge Dispense 5. Dispense via Air-Free Syringe Grounding->Dispense Inert atmosphere Waste 6. Dispose in Basic Flammable Waste Dispense->Waste Post-reaction segregation

Figure 1: Standard operating workflow for the safe retrieval, handling, and disposal of 3-(Ethoxymethyl)pyrrolidine.

Step-by-Step Methodology:
  • Environmental Verification: Ensure the chemical fume hood is fully operational with a face velocity between 80-120 feet per minute (fpm). Clear the hood of all unnecessary clutter and incompatible chemicals (especially strong acids and oxidizers)[4][9].

  • Grounding and Bonding: Because the chemical is a Class 3 Flammable Liquid, transferring volumes greater than 1 liter requires grounding and bonding of all metal receiving equipment. This prevents static electricity buildup, which can act as an ignition source for the vapors[2][6].

  • Inert Atmosphere Setup: Purge the reaction vessel with an inert gas (Nitrogen or Argon). This not only prevents ignition but also protects the amine from atmospheric degradation.

  • Dispensing: Do not pour the liquid directly, as this generates hazardous aerosols (H332). Use air-free techniques, such as a Schlenk line or gas-tight glass syringes with locking needles, to transfer the reagent[10].

  • Decontamination: Immediately rinse all syringes, needles, and glassware with a compatible organic solvent (e.g., acetone) into a designated waste container before removing them from the fume hood.

Emergency Response & Spill Management

Due to the dual threat of severe tissue necrosis and flammability, emergency responses must be executed immediately and methodically.

Skin or Eye Exposure (H314 Corrosivity)
  • Immediate Action: Proceed immediately to a safety shower or eyewash station.

  • Flushing Protocol: Flush the affected area with copious amounts of water for a minimum of 15 to 20 minutes[8][9].

  • Clothing Removal: Remove all contaminated clothing and footwear while under the shower[7][11].

  • Scientific Caveat: Do NOT attempt to neutralize the basic amine on the skin using weak acids (like vinegar). The resulting acid-base neutralization is highly exothermic and will cause secondary thermal burns on top of the chemical necrosis. Seek immediate medical attention[2][4].

Spill Cleanup Protocol
  • Evacuation & Ignition Control: Evacuate the immediate area. Eliminate all sources of ignition (turn off hot plates, ensure no open flames or sparking equipment are nearby)[2][7].

  • Containment: Don a full-face respirator and heavy-duty butyl gloves. Dam the spill to prevent it from entering laboratory drains, as the chemical is harmful to aquatic environments[4][5].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or a commercial universal binder[3][10]. Never use combustible materials like sawdust , as they can ignite when mixed with flammable oxidizing/corrosive agents[5][10].

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the absorbed material[2][6]. Place it into a highly visible, sealable hazardous waste container.

Disposal Plan

Improper disposal of pyrrolidine derivatives can lead to violent reactions in waste streams.

  • Waste Classification: Categorize as Corrosive and Flammable hazardous waste (EPA RCRA codes D001 for ignitability and D002 for corrosivity).

  • Strict Segregation: Never mix 3-(Ethoxymethyl)pyrrolidine waste with acidic waste streams. Mixing strong amines with acids generates massive amounts of heat and pressure, which can cause waste carboys to rupture explosively[9].

  • Storage: Store in a dedicated, vented, flame-proof waste cabinet, clearly labeled as "Hazardous Waste: 3-(Ethoxymethyl)pyrrolidine (Flammable, Corrosive Amine)".

  • Final Disposal: Arrange for pickup by a certified hazardous waste disposal vendor. Do not discharge any concentration of this chemical into the municipal sewer system[3][11].

References

  • NextSDS. "3-(ethoxymethyl)pyrrolidine — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyrrolidine." NJ.gov. Available at:[Link]

  • Loba Chemie. "Safety Data Sheet: Pyrrolidine For Synthesis." Loba Chemie. Available at:[Link]

  • Koch-Chemie. "Safety Data Sheet: Ceramic Boat Hu." Koch-Chemie. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Isobutyric acid." Carl ROTH. Available at:[Link]

  • AkzoNobel. "Safety Data Sheet: Interline 984 Green Part B." AkzoNobel. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethoxymethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(Ethoxymethyl)pyrrolidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。